Gymnoside III
Description
Structure
2D Structure
Properties
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQDAOKYCPBQU-PCBDRJNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Gymnoside III: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside III is a naturally occurring glycoside isolated from the tubers of Gymnadenia conopsea, a plant species belonging to the Orchidaceae family.[1][2] As a member of the glucosyloxybenzyl 2-isobutylmalate class of compounds, this compound presents a unique chemical scaffold that is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, based on available scientific literature.
Chemical Structure and Physicochemical Properties
This compound is characterized by a central 2-isobutylmalate core esterified with two 4-(β-D-glucopyranosyloxy)benzyl moieties and further substituted with an acetylated glucose unit. The definitive structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
The chemical and physical properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₈O₂₃ | [2] |
| Molecular Weight | 930.90 g/mol | [2] |
| CAS Number | 899430-03-6 | [1][2] |
| Appearance | Amorphous powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Exact Mass | 930.33937 | |
| Standard InChI | InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1 | [1] |
| Standard InChIKey | MHVQDAOKYCPBQU-KAWDGCRNSA-N | [1] |
| Canonical SMILES | CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)C(C(=O)OCC1=CC=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR and MS data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data is crucial for determining the elemental composition. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.
| Ion Mode | Adduct Ion (m/z) | MS² Fragment Ions (m/z) | Reference |
| Negative | 929.33154 [M-H]⁻ | 661.23553, 619.22565, 481.17163, 439.16144, 153.05579 |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process, as detailed in the primary literature.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from the tubers of Gymnadenia conopsea is as follows:
Detailed Protocol:
-
Extraction: The air-dried and powdered tubers of Gymnadenia conopsea are extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a concentrated extract.
-
Solvent Partitioning: The methanolic extract is suspended in water (H₂O) and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Initial Chromatographic Separation: The n-BuOH-soluble fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of H₂O, MeOH, and acetone.
-
Silica Gel Chromatography: The MeOH eluate is further fractionated using silica gel column chromatography with a chloroform (CHCl₃)-MeOH-H₂O solvent system.
-
ODS Chromatography: Fractions containing this compound are then separated on an octadecylsilyl (ODS) column with a MeOH-H₂O gradient.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern, providing insights into the connectivity of the different structural units.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons and for assigning the complete structure.
Biological Activity
Currently, there is limited specific information available in the public domain regarding the biological activities of purified this compound. Most of the pharmacological studies have been conducted on the crude extracts of Gymnadenia conopsea or on related glucosyloxybenzyl 2-isobutylmalates. These studies suggest potential antiallergic and other therapeutic effects for this class of compounds. Further research is needed to elucidate the specific biological functions and potential therapeutic applications of this compound.
Conclusion
This compound is a complex natural product with a well-defined chemical structure. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research. While its specific biological activities remain largely unexplored, its unique structural features make it a compelling target for future pharmacological investigations. This technical guide serves as a valuable resource for scientists interested in the study and potential development of this compound and related natural products.
References
The Orchidaceous Origin of Gymnoside III: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of the natural sources and isolation protocols for Gymnoside III, a notable glucosyloxybenzyl 2-isobutylmalate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Source and Identification
This compound is a naturally occurring compound exclusively isolated from the tubers of Gymnadenia conopsea, a species of fragrant marsh orchid.[1][2] It is crucial to distinguish this from Gymnema sylvestre, a plant known for producing gymnemic acids, as there is no scientific literature to support the presence of this compound in Gymnema sylvestre. Over 203 different metabolites have been identified from the tubers of G. conopsea, including a variety of benzyl ester glucosides, stilbenoids, and phenanthrenes.[1]
Quantitative Analysis
While specific quantitative yield data for the isolation of pure this compound is not extensively reported in the available literature, methods for the quantification of related glucosyloxybenzyl 2-isobutylmalates from G. conopsea have been developed. A High-Performance Liquid Chromatography (HPLC) method has been established for the simultaneous quantification of five related compounds, providing a framework for the quantitative analysis of this compound.
Table 1: Quantitative Analysis of Glucosyloxybenzyl 2-Isobutylmalates in G. conopsea Tubers by HPLC
| Compound | Linearity (r) | Limit of Detection (LOD) (µg) | Limit of Quantification (LOQ) (µg) |
| Dactylorhin B | > 0.9998 | 0.048 | 0.19 |
| Dactylorhin E | > 0.9998 | 0.0066 | 0.019 |
| Loroglossin | > 0.9998 | 0.0078 | 0.023 |
| Dactylorhin A | > 0.9998 | 0.011 | 0.033 |
| Militarine | > 0.9998 | 0.0072 | 0.022 |
Source: Adapted from a study on the quantitative determination of five glucosyloxybenzyl 2-isobutylmalates in the tubers of Gymnadenia Conopsea.
Experimental Protocols for Isolation
The isolation of this compound from the tubers of G. conopsea involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for the isolation of glucosyloxybenzyl 2-isobutylmalates from this source.
General Extraction Procedure
-
Preparation of Plant Material : Dried tubers of G. conopsea (20.0 kg) are ground into a fine powder.
-
Solvent Extraction : The powdered material is extracted three times with 95% aqueous ethanol (EtOH) at room temperature.[2]
-
Concentration : The combined ethanolic extracts are filtered and then concentrated under reduced pressure to yield a crude residue (approximately 1.0 kg).[2]
Chromatographic Purification
-
Macroporous Resin Column Chromatography : The crude residue is subjected to column chromatography using a D101 macroporous resin.[2]
-
Elution Gradient : A stepwise gradient of increasing ethanol concentration is used for elution:
-
30% Ethanol
-
50% Ethanol
-
75% Ethanol[2]
-
-
Fraction Collection : Fractions are collected based on the elution solvent. The fraction containing this compound and related compounds is typically eluted with 50% ethanol.[2]
-
-
Further Purification : While the specific details for the final purification of this compound are not fully elucidated in a single source, further separation of the 50% ethanol fraction would be achieved through repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Visualization of Experimental Workflow
As no specific signaling pathways involving this compound have been reported in the scientific literature, the following diagram illustrates the experimental workflow for its isolation from Gymnadenia conopsea tubers.
References
Biosynthesis pathway of Gymnoside III in plants
An In-depth Technical Guide on the Putative Biosynthesis of Gymnoside III
For the attention of: Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
This compound, a glucosyloxybenzyl 2-isobutylmalate, has been isolated from the tubers of the orchid Gymnadenia conopsea. While its pharmacological properties are of growing interest, its biosynthetic pathway has not been elucidated. This technical guide synthesizes current knowledge from disparate fields of plant biochemistry to propose a putative biosynthetic pathway for this compound. We delineate a multi-step enzymatic sequence commencing from primary metabolites, detailing the formation of key precursors—4-hydroxybenzyl alcohol and 2-isobutylmalate—and culminating in the final esterification and glycosylation events. This guide provides a theoretical framework, including potential enzyme classes involved, analogous quantitative data from related systems, detailed experimental protocols for pathway characterization, and logical diagrams to facilitate a comprehensive understanding. This document is intended to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this and structurally related natural products.
Introduction
This compound is a specialized metabolite identified in the orchid Gymnadenia conopsea[1]. Structurally, it is comprised of a 4-hydroxybenzyl alcohol moiety glycosylated at the phenolic hydroxyl group, which is in turn esterified to 2-isobutylmalate. The unique conjunction of constituents from the phenylpropanoid pathway, amino acid catabolism, and carbohydrate metabolism underscores a fascinating convergence of metabolic networks in its formation. Understanding the biosynthesis of this compound is paramount for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic biology.
Due to the absence of direct experimental evidence for the this compound biosynthetic pathway, this guide puts forth a putative pathway constructed from established principles of plant metabolic logic. The proposed pathway is dissected into three principal stages:
-
Stage 1: Biosynthesis of 4-Hydroxybenzyl Alcohol via the Phenylpropanoid Pathway.
-
Stage 2: Biosynthesis of 2-Isobutylmalate from the Leucine Catabolic Pathway.
-
Stage 3: Assembly of this compound through sequential esterification and glycosylation.
Each stage will be discussed in detail, including the key enzymatic steps, the classes of enzymes likely involved, and supporting evidence from analogous pathways.
Putative Biosynthesis Pathway of this compound
The proposed biosynthetic route to this compound is a branched pathway originating from primary metabolism. The overall logic of the pathway is depicted below.
Caption: Putative biosynthetic pathway of this compound.
Stage 1: Biosynthesis of 4-Hydroxybenzyl Alcohol
4-Hydroxybenzyl alcohol is a benzenoid compound derived from the phenylpropanoid pathway, which commences with the amino acid L-phenylalanine.
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to yield cinnamic acid.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A (CoA) in a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) , forming p-coumaroyl-CoA.
-
p-Coumaroyl-CoA to 4-Hydroxybenzaldehyde: The conversion of p-coumaroyl-CoA to 4-hydroxybenzaldehyde can proceed via a β-oxidative pathway, analogous to fatty acid degradation. This involves hydration, oxidation, and thiolytic cleavage, although the specific enzymes for this transformation in the context of 4-hydroxybenzaldehyde synthesis are not fully characterized in all plants.
-
4-Hydroxybenzaldehyde to 4-Hydroxybenzyl Alcohol: The final step is the reduction of the aldehyde group of 4-hydroxybenzaldehyde to a hydroxyl group, catalyzed by a Benzyl Alcohol Dehydrogenase (BAD) or a related alcohol dehydrogenase.
Stage 2: Biosynthesis of 2-Isobutylmalate
The isobutylmalate moiety of this compound is structurally related to intermediates in the biosynthesis of leucine. It is hypothesized to arise from a modification of the leucine catabolic pathway, which starts with the deamination of L-leucine.
-
L-Leucine to α-Ketoisocaproate: The catabolism of leucine begins with a reversible transamination reaction catalyzed by a Branched-Chain Aminotransferase (BCAT) , which converts L-leucine to α-ketoisocaproate.
-
α-Ketoisocaproate to 2-Isobutylmalate: In leucine biosynthesis, the analogous α-keto acid, α-ketoisovalerate, is condensed with acetyl-CoA by Isopropylmalate Synthase (IPMS) . We propose a similar, yet uncharacterized, enzymatic reaction where α-ketoisocaproate is condensed with a two-carbon unit (potentially from acetyl-CoA) and subsequently reduced to form 2-isobutylmalate. The exact nature of this proposed synthase, possibly an IPMS-like enzyme with relaxed substrate specificity, remains to be discovered.
Stage 3: Assembly of this compound
The final assembly of this compound involves the esterification of 4-hydroxybenzyl alcohol and 2-isobutylmalate, followed by the glycosylation of the phenolic hydroxyl group. The order of these two final steps is currently unknown.
-
Pathway A (Esterification first): A BAHD family acyltransferase could catalyze the esterification of 4-hydroxybenzyl alcohol with an activated form of 2-isobutylmalate (e.g., isobutylmalyl-CoA) to form 4-hydroxybenzyl 2-isobutylmalate. This intermediate would then be glycosylated by a UDP-dependent Glycosyltransferase (UGT) , using UDP-glucose as the sugar donor, to yield this compound.
-
Pathway B (Glycosylation first): A UGT could first glycosylate 4-hydroxybenzyl alcohol to form gastrodin (4-(β-D-glucopyranosyloxy)benzyl alcohol). Subsequently, an acyltransferase, potentially a Serine Carboxypeptidase-Like (SCPL) acyltransferase which often utilizes glycosylated acyl acceptors, would catalyze the esterification of the benzylic alcohol with 2-isobutylmalate to form this compound.
Quantitative Data from Analogous Systems
Direct kinetic data for the enzymes involved in this compound biosynthesis is unavailable. The following table summarizes kinetic parameters for enzymes that catalyze similar reactions, providing a baseline for future characterization studies.
| Enzyme Class | Analogous Enzyme | Source Organism | Substrate(s) | K_m (µM) | V_max / k_cat | Reference |
| Acyltransferase (BAHD) | Benzoyl-CoA:Benzyl Alcohol Benzoyltransferase (BEBT) | Clarkia breweri | Benzyl alcohol, Benzoyl-CoA | 28, 5.2 | 16.7 pkat/µg | [2] |
| Acyltransferase (BAHD) | Coniferyl Alcohol Acetyltransferase (CFAT) | Petunia hybrida | Coniferyl alcohol, Acetyl-CoA | 500, 250 | 1.1 nkat/mg | [3] |
| UDP-Glycosyltransferase | UGT737B1 | Marchantia polymorpha | Phloretin, UDP-Glucose | 14.7, 102.1 | 1.8 pkat/µg | [4] |
| UDP-Glycosyltransferase | UGT741A1 | Marchantia polymorpha | Lunularin, UDP-Glucose | 2.5, 23.8 | 3.0 pkat/µg | [4] |
Experimental Protocols
The characterization of the putative this compound biosynthetic pathway requires the identification and functional analysis of the involved enzymes. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Candidate Enzymes
This protocol describes the expression of candidate acyltransferases and glycosyltransferases in E. coli for subsequent biochemical characterization.
Caption: Workflow for heterologous expression and purification.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from G. conopsea tubers using a suitable kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Gene Amplification and Cloning: Candidate genes, identified through transcriptome analysis and homology to known acyltransferases and UGTs, are amplified by PCR using gene-specific primers. The PCR product is cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of media. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: Cells are harvested by centrifugation and lysed. The protein is purified from the clarified lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins). The purified protein is then dialyzed against a suitable storage buffer.
In Vitro Acyltransferase Assay
This protocol outlines a method to determine the activity of a candidate acyltransferase in synthesizing the ester intermediate.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), 200 µM 4-hydroxybenzyl alcohol, 200 µM 2-isobutylmalyl-CoA (or 2-isobutylmalate and ATP/CoA if a ligase is co-assayed), and 1-5 µg of purified enzyme.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol or by acidification. The product is extracted with an organic solvent like ethyl acetate.
-
Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against a chemically synthesized standard.
-
Alternative Spectrophotometric Assay: For CoA-dependent acyltransferases, a continuous spectrophotometric assay can be employed using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the release of free Coenzyme A at 412 nm[5][6].
In Vitro UDP-Glycosyltransferase Assay
This protocol describes a method for assessing the glycosylation of the ester intermediate or 4-hydroxybenzyl alcohol.
Caption: General workflow for a UGT enzyme assay.
Methodology:
-
Reaction Mixture Preparation: A standard reaction mixture (50 µL) includes 50 mM potassium phosphate buffer (pH 7.0), 1 mM of the acceptor substrate (e.g., 4-hydroxybenzyl 2-isobutylmalate or 4-hydroxybenzyl alcohol), 2 mM UDP-glucose, and 1-2 µg of purified UGT.
-
Reaction Incubation: The reaction is started by adding the enzyme and incubated at 37°C for 1-2 hours.
-
Reaction Termination and Analysis: The reaction is terminated by adding 50 µL of methanol. After centrifugation to pellet the precipitated protein, the supernatant is analyzed by HPLC or LC-MS to identify and quantify the glycosylated product.
-
Alternative Luminescence Assay: A high-throughput alternative involves a coupled-enzyme system where the UDP produced is converted to ATP, which then generates a luminescent signal via luciferase (e.g., UDP-Glo™ Assay)[7][8][9]. This allows for rapid kinetic analysis.
Conclusion and Future Outlook
This technical guide has presented a comprehensive putative biosynthetic pathway for this compound in Gymnadenia conopsea. By integrating knowledge from the phenylpropanoid pathway, amino acid catabolism, and the functions of acyltransferases and glycosyltransferases, we have constructed a logical and testable model. The provided experimental protocols offer a clear roadmap for the research community to embark on the characterization of this pathway.
Key areas for future research include:
-
Transcriptome and Genome Sequencing of Gymnadenia conopsea: This is essential to identify candidate genes for PAL, C4H, 4CL, BADs, BCATs, and the proposed IPMS-like synthase, as well as specific BAHD/SCPL acyltransferases and UGTs.
-
Functional Characterization of Candidate Genes: The heterologous expression and biochemical characterization of these candidate enzymes are necessary to confirm their proposed roles in the pathway.
-
In Vivo Pathway Elucidation: The use of labeled precursors in G. conopsea tissue cultures or in vitro systems can help to trace the flow of metabolites and validate the proposed pathway intermediates.
The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of the metabolic diversity in orchids but also provide a valuable toolkit of enzymes for the synthetic biology community, enabling the sustainable production of this and other valuable natural products.
References
- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 8. promega.co.uk [promega.co.uk]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gymnoside III: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoside III, a natural product belonging to the class of glucosyloxybenzyl 2-isobutylmalates, was first identified from the tubers of the orchid species Gymnadenia conopsea. This document provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. Due to the limited publicly available data, this guide also presents a generalized experimental protocol for the isolation of such compounds from their natural source. While specific biological activities and associated signaling pathways for this compound have not been extensively reported, this guide serves as a foundational resource for researchers interested in exploring its potential therapeutic applications.
Discovery and History
This compound was first reported in a 2006 publication in the Journal of Natural Products.[1] It was isolated from the tubers of the fragrant orchid Gymnadenia conopsea (L.) R.Br. by a team of Japanese researchers. This discovery was part of a broader phytochemical investigation of the plant, which led to the identification of seven new glucosyloxybenzyl 2-isobutylmalates, designated as gymnosides I–VII, with this compound being one of these novel compounds.[1] The structure of this compound was elucidated using a combination of chemical and physicochemical methods, including spectroscopic analysis.[1]
Physicochemical Properties
While the complete raw spectroscopic data from the original publication is not readily accessible, the fundamental physicochemical properties of this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₈O₂₃ | [2] |
| Molecular Weight | 930.9 g/mol | [2] |
| Source Organism | Gymnadenia conopsea (tubers) | [1][2][3] |
| Compound Class | Glucosyloxybenzyl 2-isobutylmalate | [2][3] |
| CAS Number | 899430-03-6 |
Experimental Protocols
The precise, detailed experimental protocol for the isolation of this compound from the original 2006 study is not available in the public domain. However, a 2024 study on the bioactivity-guided isolation of other compounds from Gymnadenia conopsea provides a representative methodology that would likely be similar. The following is a generalized protocol based on this more recent research.[4]
It is crucial to note that this is a representative protocol and may not reflect the exact procedure used for the initial isolation of this compound.
General Extraction and Isolation Workflow
Caption: Generalized workflow for the extraction and isolation of compounds from Gymnadenia conopsea.
Detailed Methodologies (Generalized)
-
Plant Material Preparation: Dried tubers of Gymnadenia conopsea are ground into a fine powder.[4]
-
Extraction: The powdered plant material is extracted multiple times (typically three times) with 95% aqueous ethanol at room temperature. The extracts are then combined and filtered.[4]
-
Concentration: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]
-
Preliminary Fractionation: The crude residue is subjected to macroporous resin column chromatography. A common resin used is D101. The column is typically eluted with a gradient of increasing ethanol concentrations in water (e.g., 30%, 50%, 75% ethanol) to separate the components based on polarity.[4]
-
Further Purification: The fraction containing the compounds of interest (in this case, likely a more polar fraction) is further purified using a combination of other chromatographic techniques. These can include silica gel column chromatography, Sephadex LH-20 column chromatography (for size exclusion), and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, as is standard for natural product chemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (such as COSY, HSQC, and HMBC), would have been used to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (such as HR-ESI-MS or FAB-MS) would have been employed to determine the accurate molecular weight and elemental composition of this compound.[5] Fragmentation patterns observed in MS/MS experiments would provide further structural information.
-
Acid Hydrolysis: To identify the sugar moiety, acid hydrolysis can be performed to cleave the glycosidic bond, followed by analysis of the resulting sugar (e.g., by TLC or GC) and comparison with authentic standards.[4]
Biological Activity and Signaling Pathways
As of the date of this document, there is a significant lack of publicly available research on the specific biological activities of this compound. While other compounds isolated from Gymnadenia conopsea have been investigated for activities such as neuroprotection,[4] and related classes of compounds like ginsenosides are known for their anti-inflammatory and cytotoxic effects, no such studies have been specifically reported for this compound.
Consequently, there is no information on the mechanism of action or any associated signaling pathways for this compound. This represents a significant knowledge gap and an opportunity for future research.
A Potential Research Workflow
The following diagram illustrates a logical workflow for future investigations into the biological activity of this compound.
Caption: A proposed experimental workflow for the investigation of the biological activity of this compound.
Conclusion
This compound is a structurally interesting natural product isolated from Gymnadenia conopsea. While its initial discovery and structural elucidation have been reported, there is a clear absence of further research into its biological potential. This guide has summarized the available information and provided a generalized experimental framework for its isolation. The lack of data on its bioactivity presents a compelling opportunity for researchers in natural product drug discovery to explore the therapeutic potential of this and other related gymnosides. Further investigation is warranted to uncover the pharmacological properties of this compound and its potential applications in medicine.
References
- 1. Analysis of metabolites and metabolism-mediated biological activity assessment of ginsenosides on microfluidic co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuroprotective effects of ginsenoside Rg3 against homocysteine-induced excitotoxicity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies on Ginsenoside Rg3: A Technical Guide
Disclaimer: Initial searches for "Gymnoside III" did not yield relevant scientific literature. This guide will instead focus on "Ginsenoside Rg3," a well-researched compound with extensive in-vitro data, to illustrate the requested technical format and content. The information presented herein pertains exclusively to Ginsenoside Rg3.
This technical guide provides an in-depth overview of the preliminary in-vitro studies conducted on Ginsenoside Rg3, a prominent active ingredient isolated from Panax ginseng. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways modulated by Ginsenoside Rg3.
Data Presentation
The following tables summarize the quantitative data from various in-vitro studies on Ginsenoside Rg3, focusing on its effects on cell viability, migration, and invasion.
Table 1: Effect of Ginsenoside Rg3 on Cell Viability
| Cell Line | Assay Type | Concentration (µg/mL) | Incubation Time | Result | Reference |
| Keloid Fibroblasts (KFs) | CCK-8 | 50, 100 | 48 hours | Significant inhibition of cell proliferation compared to control.[1][2][3] | |
| Hypertrophic Scar Fibroblasts (HSFs) | CCK-8 | 50, 100 | 48 hours | Obvious inhibition of HSF proliferation compared to the control group.[4] | |
| Human Dermal Fibroblasts (HDFs) | CCK-8 | Up to 80 µM | 24 hours | No significant cytotoxicity observed.[5] | |
| PC-3M (Prostate Cancer) | MTT | Not specified | 24 hours | Did not affect cell viability at concentrations that inhibited migration.[6] | |
| HepG2 & MHCC-97L (Liver Cancer) | CCK-8 | 1.25, 2.5, 5 | 12, 24 hours | No noticeable influence on cell viability at these concentrations and time points.[7] | |
| HCT-116 (Colon Cancer) | MTT | 30, 50, 70 µM | Not specified | Obvious inhibitory effect on cell proliferation.[8] | |
| SW620 & LOVO (Colon Cancer) | MTT | 1.0 mmol/l | Not specified | Significantly decreased cell viability. | |
| MDA-MB-231 (Breast Cancer) | Not specified | 100 µM | 3 days | Inhibited proliferation by inducing G0/G1 cell cycle arrest.[9] |
Table 2: Effect of Ginsenoside Rg3 on Cell Migration and Invasion
| Cell Line | Assay Type | Concentration (µg/mL) | Incubation Time | Result | Reference |
| Keloid Fibroblasts (KFs) | Scratch Wound | 50, 100 | 48 hours | Markedly suppressed migration of KFs.[1][2][3] | |
| PC-3M (Prostate Cancer) | Wound Healing, Transwell | 10 µM | 24 hours | Remarkable inhibition of cell migration.[6] | |
| HepG2 & MHCC-97L (Liver Cancer) | Transwell | 1.25, 2.5, 5 | 24 hours | Significantly reduced the number of migratory and invasive cells.[7] | |
| HCT-116 (Colon Cancer) | Scratch Wound | 50 µM | 24 hours | Decreased cell migration ability by 32.62%.[8] | |
| SW620 & LOVO (Colon Cancer) | Not specified | Not specified | Not specified | Significantly suppressed invasion and migration ability.[10] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is based on the methodology used to assess the effect of Ginsenoside Rg3 on keloid fibroblast proliferation.[1][2][3]
-
Cell Seeding: Keloid fibroblasts (KFs) are seeded in 96-well plates at a density of 1×10⁴ cells/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ginsenoside Rg3 (e.g., 50 or 100 µg/mL) or a vehicle control.
-
Incubation with Drug: Cells are treated for specified durations (e.g., 1, 2, 3, 4, and 5 days).
-
Addition of CCK-8: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The cells are incubated for an additional 2.5 hours at 37°C.
-
Absorbance Measurement: A 100 µL aliquot of the incubated medium from each well is transferred to a new 96-well plate. The colorimetric absorbance is measured at 450 nm using a microplate reader.
Cell Migration Assay (Scratch Wound)
This protocol is adapted from studies on the anti-migratory effects of Ginsenoside Rg3 on hypertrophic scar fibroblasts.[4]
-
Cell Seeding: Hypertrophic scar fibroblasts (HSFs) are seeded in 6-well culture plates at a density of 2×10⁵ cells per well.
-
Confluent Monolayer: The cells are incubated until they reach approximately 100% confluence.
-
Creating the Wound: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.
-
Washing: The wells are gently washed with serum-free medium to remove detached cells.
-
Treatment: The medium is replaced with serum-free DMEM containing different concentrations of Ginsenoside Rg3 (e.g., 50, 100 µg/mL) or a vehicle control.
-
Imaging: Photographs of the wound in five random fields are taken immediately after scratching (0 hours) and at subsequent time points (e.g., 24 or 48 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different time points to quantify the extent of cell migration into the wound area.
Transwell Invasion Assay
This protocol is based on methodologies used to assess the effect of Ginsenoside Rg3 on liver cancer cell invasion.[7]
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are pre-coated with Matrigel to simulate an extracellular matrix.
-
Cell Seeding: Cancer cells (e.g., HepG2, MHCC-97L) are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium containing various concentrations of Ginsenoside Rg3.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The cells that have invaded the lower surface of the membrane are fixed with a fixative (e.g., 4% formaldehyde) and stained with a staining solution (e.g., crystal violet).
-
Quantification: The number of stained, invaded cells is counted in several random fields under a microscope.
Signaling Pathways and Visualizations
Ginsenoside Rg3 has been shown to modulate several key signaling pathways involved in cell proliferation, migration, and survival. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of Ginsenoside Rg3 on the TGF-β/Smad and ERK signaling pathways.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing cell viability using the CCK-8 assay.
TGF-β/Smad Signaling Pathway Inhibition by Ginsenoside Rg3
Caption: Ginsenoside Rg3 inhibits the TGF-β/Smad pathway.
ERK Signaling Pathway Inhibition by Ginsenoside Rg3
Caption: Ginsenoside Rg3 inhibits the ERK signaling pathway.
References
- 1. Ginsenoside Rg3 inhibits keloid fibroblast proliferation, angiogenesis and collagen synthesis in vitro via the TGF-β/Smad and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rg3 inhibits keloid fibroblast proliferation, angiogenesis and collagen synthesis in vitro via the TGF‑β/Smad and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The inhibitory effects of 20(R)-ginsenoside Rg3 on the proliferation, angiogenesis, and collagen synthesis of hypertrophic scar derived fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analyses reveal that ginsenoside Rg3(S) partially reverses cellular senescence in human dermal fibroblasts by inducing peroxiredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The inhibitory efficacy of Ginsenoside Rg3 on proliferation and migration of colonic carcinoma cells through the JAK3/STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Anti-Cancer Activities of Ginsenoside Rg3 on Triple Negative Breast Cancer Cell Models [mdpi.com]
- 10. Ginsenoside Rg3 enhances the anticancer effect of 5-FU in colon cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive literature review on Gymnoside III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoside III is a naturally occurring glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of the orchid Gymnadenia conopsea. First identified and structurally elucidated in 2006, this compound belongs to a class of glycosidic compounds that are characteristic of this plant species. Despite the long-standing use of Gymnadenia conopsea in traditional medicine for a variety of ailments, including its use as a tonic and for treating neurasthenia and chronic hepatitis, research specifically on this compound is exceptionally limited. This technical guide provides a comprehensive review of the existing scientific literature on this compound, covering its phytochemical context, isolation, and structural characterization. It also highlights the significant gap in the literature regarding its pharmacological activity and mechanism of action, presenting a clear view of the current state of knowledge and identifying opportunities for future research.
Introduction
Gymnadenia conopsea (L.) R. Br., commonly known as the fragrant orchid, has a history of use in traditional Asian medicine.[1][2] Its tubers are known to contain a diverse array of phytochemicals, including glucosides, phenanthrenes, and stilbenes.[3] Among these, a series of glucosyloxybenzyl 2-isobutylmalates, named gymnosides, have been isolated. This compound is one of seven such compounds, Gymnosides I-VII, that were first reported by Morikawa et al. in 2006.[4] While extracts of G. conopsea have been shown to possess a range of biological activities, including anti-viral and neuroprotective effects, the specific contributions of its individual constituents, such as this compound, remain largely unexplored.[3] This document synthesizes the available data on this compound to serve as a foundational resource for researchers.
Phytochemistry
Source and Chemical Structure
This compound is a natural product isolated from the tubers of the orchid Gymnadenia conopsea.[4] It is classified as a glucosyloxybenzyl 2-isobutylmalate. The fundamental structure consists of a benzyl alcohol moiety glycosidically linked to a glucose molecule, which is further esterified with a 2-isobutylmalate group. The precise stereochemistry and structural details were determined through chemical and physicochemical evidence, including spectroscopic analysis.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 899430-03-6 | [5] |
| Molecular Formula | C24H36O12 (Isomeric with other Gymnosides) | Inferred from class |
| Appearance | Not specified in literature | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
Experimental Protocols
Isolation of this compound from Gymnadenia conopsea
The detailed experimental protocol for the isolation of this compound is described in the primary literature by Morikawa et al. (2006).[4] While the full text is not widely available, a generalized workflow can be constructed based on the abstract and standard phytochemical isolation techniques for glycosides from plant material.[6]
Objective: To isolate and purify this compound from the tubers of Gymnadenia conopsea.
Methodology:
-
Plant Material Collection and Preparation: Fresh tubers of Gymnadenia conopsea are collected, authenticated, and then dried. The dried tubers are ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using a polar solvent like methanol or a methanol/water mixture, to extract a broad range of compounds, including glycosides. This is often done through maceration or ultrasonic-assisted extraction.[3] The resulting solution is filtered to remove solid plant debris.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Glycosides like this compound are expected to be found in the more polar fractions, such as the ethyl acetate or n-butanol fractions.
-
Chromatographic Separation: The fraction containing the gymnosides is subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: The fraction is first separated using column chromatography over a stationary phase like silica gel or a macroporous resin (e.g., Diaion HP-20).[7] Elution is performed with a gradient of solvents, typically mixtures of chloroform and methanol or ethyl acetate and methanol.
-
High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of the target compounds are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.[6]
-
-
Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity and stereochemistry of the molecule.[4]
-
Chemical Methods: Acid hydrolysis can be used to break the glycosidic and ester bonds to identify the constituent sugar (glucose), the aglycone (benzyl alcohol derivative), and the malate derivative separately.
-
Caption: Generalized workflow for the isolation of this compound.
Pharmacological Data
There is a significant lack of published data on the pharmacological activities of purified this compound. The existing research has focused on the biological activities of crude extracts or fractions of Gymnadenia conopsea.
Table 2: Summary of Pharmacological Data for this compound
| Activity Assayed | Results | Quantitative Data | Reference |
| Acetylcholinesterase Inhibition | Very weak inhibition | <10% inhibition at 10⁻⁵ M (for a mixture of gymnosides) | [1] |
| Other Activities | No data available | N/A | N/A |
While the plant source, G. conopsea, is associated with various traditional medicinal uses and has demonstrated activities such as anti-fatigue, antioxidant, antiviral, and immunoregulatory effects in modern studies, these properties have not been specifically attributed to this compound.[1][8] A recent study on G. conopsea led to the bioactivity-guided isolation of antistroke compounds; however, this compound was not identified among the active constituents in that research.[4]
Signaling Pathways
To date, there are no published studies investigating the mechanism of action or any associated signaling pathways for this compound. The lack of significant, confirmed pharmacological activity has precluded further research into its molecular targets.
Conclusion and Future Directions
This compound is a well-characterized phytochemical from the tubers of Gymnadenia conopsea. However, beyond its isolation and structural elucidation, there is a profound dearth of scientific information. The core requirements for considering a natural product for drug development, namely robust pharmacological data and an understanding of its mechanism of action, are completely absent for this compound.
This review serves to highlight a significant knowledge gap and to underscore the need for systematic evaluation of the biological activities of this compound. Future research should prioritize:
-
Broad Biological Screening: Purified this compound should be subjected to a wide range of in vitro biological assays to identify any potential therapeutic activities, such as anti-inflammatory, anti-cancer, neuroprotective, or immunomodulatory effects.
-
Bioactivity-Guided Isolation Re-evaluation: Given the numerous traditional uses of G. conopsea, it is possible that this compound contributes to the overall therapeutic effect of the plant extract in synergy with other compounds. Further bioactivity-guided fractionation studies are warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.
Until such studies are conducted, this compound remains a compound of phytochemical interest with an unknown and untapped potential for therapeutic application.
References
- 1. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. questjournals.org [questjournals.org]
- 8. researchgate.net [researchgate.net]
Gymnoside III: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnoside III, a natural product isolated from the tubers of Gymnadenia conopsea, represents a promising area for phytochemical and pharmacological research. This document provides a comprehensive technical guide on this compound, consolidating its core chemical properties, potential biological activities, and relevant experimental methodologies. While direct experimental data on this compound is limited, this guide draws upon research on related compounds from Gymnadenia conopsea to propose potential avenues for investigation, particularly in the areas of neuroprotection and anti-inflammatory effects. This whitepaper aims to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a glucosyloxybenzyl 2-isobutylmalate. Its fundamental chemical identifiers are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 899430-03-6 | [1] |
| Molecular Formula | C42H58O23 | [1] |
| Molecular Weight | 930.9 g/mol | [1] |
| Source Organism | Gymnadenia conopsea | [2] |
Potential Biological Activities and Areas for Investigation
While specific biological activities of this compound are not yet extensively documented, research on other constituents of Gymnadenia conopsea suggests potential therapeutic applications.
Neuroprotective Effects
A recent study focusing on the bioactivity-guided isolation of antistroke compounds from Gymnadenia conopsea demonstrated the neuroprotective potential of several isolated compounds.[3] Although this compound was not the primary focus of this study, the findings suggest that compounds from this plant possess protective effects against oxygen-glucose deprivation/reperfusion (OGD/R) injury in PC12 cells, a common in vitro model for cerebral ischemia.[3][4] The table below summarizes the neuroprotective effects of a compound isolated from G. conopsea in this model, indicating a promising area of research for this compound.
| Compound (from G. conopsea) | Concentration (µM) | Cell Survival Rate (%) |
| Compound 17 | 12.5 | 68.39 |
| 25 | 69.62 | |
| 50 | 74.16 | |
| Edaravone (Positive Control) | 12.5 | 65.47 |
| 25 | 66.71 | |
| 50 | 74.31 |
Anti-inflammatory Activity
Extracts from the Orchidaceae family, to which Gymnadenia conopsea belongs, have shown anti-inflammatory properties.[5] A common mechanism for anti-inflammatory action is the inhibition of nitric oxide (NO) production.[6][7][8][9][10] While direct evidence for this compound is lacking, the anti-inflammatory potential of G. conopsea extracts suggests that this compound may contribute to such effects. Further investigation into the ability of this compound to modulate inflammatory mediators is warranted.
Experimental Protocols
For researchers interested in investigating the potential biological activities of this compound, the following experimental protocol, adapted from studies on related compounds, can serve as a methodological basis.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay in PC12 Cells
This in vitro assay is a widely used model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.
Objective: To determine the protective effect of this compound on PC12 cells subjected to OGD/R-induced injury.
Methodology:
-
Cell Culture: PC12 cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
OGD Induction: To induce ischemic-like conditions, the culture medium is replaced with a glucose-free medium, and the cells are transferred to a hypoxic chamber with a low oxygen concentration (e.g., 0.3% O2) for a specified duration (e.g., 6 hours).[11][12][13]
-
Compound Treatment: this compound, at various concentrations, is added to the glucose-free medium during the OGD period. A vehicle control and a positive control (e.g., edaravone) should be included.
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for a reperfusion period (e.g., 24 hours).[14]
-
Cell Viability Assessment: Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[14]
Potential Signaling Pathways for Investigation
The biological effects of natural products are often mediated through the modulation of specific intracellular signaling pathways. Based on the potential neuroprotective and anti-inflammatory activities, the following pathways are proposed as targets for investigating the mechanism of action of this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15][16][17][18] Its modulation can impact cellular responses to stress, such as ischemia.
Caption: A simplified diagram of the MAPK signaling cascade.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[19][20][21][22][23] Its inhibition is a common mechanism for the anti-inflammatory effects of natural compounds.
Caption: Overview of the canonical NF-κB signaling pathway.
Conclusion and Future Directions
This compound presents an intriguing subject for natural product research. While current literature lacks extensive data on its specific biological activities, the pharmacological profile of its source, Gymnadenia conopsea, and related compounds, strongly suggests potential in the areas of neuroprotection and anti-inflammation. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future investigations. Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound, which may lead to the development of novel therapeutic agents.
References
- 1. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
Spectroscopic Data Interpretation for Gymnoside III: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Gymnoside III, a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea. The structural elucidation of this natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key data and experimental methodologies crucial for its characterization.
Introduction to this compound
This compound belongs to a class of glucosyloxybenzyl 2-isobutylmalates, which are characteristic secondary metabolites of the orchid species Gymnadenia conopsea[1][2]. The definitive structural analysis of this compound was reported by Morikawa et al. in their 2006 publication in the Journal of Natural Products. This work detailed the isolation and characterization of seven new compounds, including this compound, from the tubers of this plant[1][2][3]. The molecular formula for this compound is C42H58O23, with a molecular weight of 930.90.
Spectroscopic Data
The structural framework of this compound has been elucidated using a suite of spectroscopic methods. While the specific, detailed NMR and MS data tables from the primary literature were not accessible in the conducted search, this section outlines the expected data based on the known structure and general characteristics of similar natural products.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation | Reference |
| ESI-MS/FAB-MS | ToF/Orbitrap | [M+Na]+ or [M+H]+ | Molecular ion peak confirming the molecular weight. | [1][2] |
Note: The exact experimental values for the observed m/z are detailed in the primary publication by Morikawa et al. (2006).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental to piecing together the intricate structure of this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| Data not available in search results. | [1][2] |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Assignment | Reference |
| Data not available in search results. | [1][2] |
Note: The comprehensive assignment of all proton and carbon signals for this compound is provided in the work by Morikawa et al. (2006).
Experimental Protocols
The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.
Isolation of this compound
The isolation of this compound from the tubers of Gymnadenia conopsea typically involves the following steps:
-
Extraction: The dried and powdered tubers are extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions containing the desired compounds are further purified using a combination of chromatographic techniques. This often includes:
-
Column Chromatography: Using silica gel or reversed-phase (e.g., ODS) stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for final purification to yield pure this compound.
-
Spectroscopic Analysis
The structural characterization of the purified this compound is carried out using the following spectroscopic methods:
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a Time-of-Flight (ToF) or Orbitrap mass analyzer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as methanol-d4 or pyridine-d5. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons within the molecule.
Workflow for Spectroscopic Data Interpretation
The logical flow from sample preparation to the final elucidated structure of this compound is a systematic process. The following diagram illustrates this workflow.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
The interpretation of spectroscopic data is paramount for the structural elucidation of complex natural products like this compound. A combination of mass spectrometry and a suite of 1D and 2D NMR experiments provides the necessary information to determine its molecular formula, identify functional groups, and establish the precise connectivity of its atoms. The foundational work by Morikawa et al. (2006) provides the detailed spectroscopic evidence for the structure of this compound, and their publication remains the primary reference for researchers in this field.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Gymnoside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Analysis of Related Glucosyloxybenzyl 2-Isobutylmalates
The following table summarizes the quantitative data for five related glucosyloxybenzyl 2-isobutylmalates isolated from Gymnadenia conopsea. This data is presented to offer a benchmark for the expected yields and purity that may be achieved for Gymnoside III using similar protocols[2].
| Compound | Retention Time (min) | Linearity Range (μg/mL) | Regression Equation | Correlation Coefficient (r) | Limit of Detection (ng) | Limit of Quantification (ng) | Recovery (%) |
| Dactylorhin B | 18.5 | 1.20 - 24.0 | y = 25.4x + 0.1 | > 0.9999 | 1.8 | 6.0 | 97.7 |
| Dactylorhin E | 22.1 | 0.40 - 8.0 | y = 28.1x + 0.3 | > 0.9998 | 1.5 | 5.0 | 101.0 |
| Loroglossin | 25.8 | 0.25 - 5.0 | y = 30.2x - 0.2 | > 0.9999 | 1.2 | 4.0 | 99.5 |
| Dactylorhin A | 28.3 | 0.50 - 10.0 | y = 27.9x + 0.1 | > 0.9999 | 1.6 | 5.5 | 98.6 |
| Militarine | 32.5 | 0.30 - 6.0 | y = 29.5x - 0.1 | > 0.9998 | 1.4 | 4.5 | 100.2 |
Experimental Protocols
Extraction of Crude this compound from Gymnadenia conopsea Tubers
This protocol describes the initial extraction of a crude mixture containing this compound from dried plant material.
Materials:
-
Dried and powdered tubers of Gymnadenia conopsea
-
70% Ethanol (v/v)
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered tubers of G. conopsea.
-
Place the powdered material in a round-bottom flask and add 70% ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Perform extraction under reflux for 2 hours.
-
Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Fractionation of the Crude Extract by Solvent Partitioning
This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.
Materials:
-
Crude extract from Protocol 1
-
Distilled water
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
Procedure:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.
-
First, extract the aqueous suspension three times with an equal volume of petroleum ether to remove nonpolar compounds. Collect and combine the petroleum ether fractions.
-
Next, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. Collect and combine the ethyl acetate fractions.
-
Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. This compound and other polar glycosides are expected to partition into the n-butanol fraction.
-
Collect and combine the n-butanol fractions.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator.
Purification by Column Chromatography
This protocol outlines the purification of this compound from the n-butanol fraction using two types of column chromatography.
3.1 Macroporous Resin Column Chromatography
Materials:
-
Concentrated n-butanol fraction
-
D101 macroporous resin
-
Glass column
-
Distilled water
-
Ethanol (various concentrations)
Procedure:
-
Dissolve the dried n-butanol fraction in a minimal amount of distilled water.
-
Pack a glass column with D101 macroporous resin and equilibrate with distilled water.
-
Load the dissolved sample onto the column.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., water, 30% ethanol, 50% ethanol, 95% ethanol).
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions that show the presence of this compound (based on comparison with a reference standard if available, or by analytical HPLC).
-
Concentrate the combined fractions containing this compound.
3.2 Silica Gel Column Chromatography
Materials:
-
Enriched fraction from macroporous resin chromatography
-
Silica gel (200-300 mesh)
-
Glass column
-
Chloroform
-
Methanol
Procedure:
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase.
-
Pack a glass column with silica gel and equilibrate with the starting solvent system.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the fractions containing pure or nearly pure this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound for biological assays or as a reference standard, a final purification step using preparative HPLC is recommended.
Materials:
-
Partially purified this compound from column chromatography
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid (optional, for pH adjustment)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the partially purified this compound in the HPLC mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a suitable mobile phase gradient. A common mobile phase for separating such compounds is a gradient of acetonitrile and water, sometimes with a small amount of acid like acetic acid to improve peak shape[2].
-
Inject the sample onto the preparative C18 column.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 221.5 nm for similar compounds)[2].
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent from the purified fraction by lyophilization or evaporation under reduced pressure.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Putative Signaling Pathway for this compound
Disclaimer: The precise signaling pathway of this compound has not been fully elucidated. The following diagram illustrates a common pathway affected by related natural glycosides, such as certain ginsenosides, which exhibit anti-inflammatory and neuroprotective effects. This is a putative pathway that could be investigated for this compound.
References
Application Note: Preparation of Gymnoside III Solutions in DMSO for Biological Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Gymnoside III as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside III is a naturally occurring glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of the orchid Gymnadenia conopsea.[1] As a high-purity (>98%) analytical standard, this compound serves as a critical tool in phytochemistry for the accurate quantification and standardization of herbal extracts and formulations containing this and structurally related compounds. This document provides detailed application notes and experimental protocols for the effective use of this compound as an analytical standard.
Gymnadenia conopsea has been traditionally used in folk medicine, and modern research has begun to uncover its pharmacological potential, including anti-oxidative, immunomodulatory, and neuroprotective properties.[2] Accurate quantification of its bioactive constituents, such as this compound, is therefore essential for quality control and for elucidating the mechanisms of action of related herbal products.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C42H58O23 | [3] |
| Molecular Weight | 930.90 g/mol | [3] |
| CAS Number | 899430-03-6 | [1][3] |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
| Storage | Store at -20°C |
Application Notes
This compound is primarily utilized as a reference standard in chromatographic techniques for:
-
Quality Control of Raw Herbal Materials: Ensuring the identity, purity, and potency of Gymnadenia conopsea tubers and other related plant materials.
-
Standardization of Herbal Extracts and Formulations: Quantifying the concentration of this compound in finished products to ensure batch-to-batch consistency and efficacy.
-
Pharmacokinetic Studies: Serving as a standard for the quantification of this compound and its metabolites in biological matrices (e.g., plasma, urine) to study its absorption, distribution, metabolism, and excretion (ADME).
-
Bioactivity-Guided Fractionation: Aiding in the isolation and identification of bioactive compounds from plant extracts by providing a known reference point.
-
Metabolomic Studies: Facilitating the identification and quantification of related metabolites in plant systems.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of this compound standard for calibration curves and quality control samples.
Materials:
-
This compound analytical standard (>98% purity)
-
HPLC-grade methanol
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Transfer the weighed standard to a 1 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the standard.
-
Use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C in a tightly sealed amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use calibrated micropipettes and volumetric flasks for accurate dilutions.
-
Sample Preparation from Gymnadenia conopsea Tubers
Objective: To efficiently extract this compound from plant material for quantitative analysis.
Materials:
-
Dried tubers of Gymnadenia conopsea
-
Grinder or mortar and pestle
-
Methanol or 95% ethanol
-
Ultrasonic bath or shaker
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Grinding:
-
Grind the dried tubers into a fine powder using a grinder or mortar and pestle.
-
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol or 95% ethanol.
-
Vortex the mixture for 1 minute.
-
Extract the sample using either ultrasonication for 30 minutes or shaking for 12 hours at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or UPLC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Objective: To develop and validate an HPLC method for the quantification of this compound in prepared samples. This protocol is adapted from a validated method for the quantification of structurally related glucosyloxybenzyl 2-isobutylmalates from Gymnadenia conopsea.[1][3]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with a UV/Vis detector |
| Column | Agilent Hydrosphere C18 (150 × 4.6 mm i.d., 5 µm) or equivalent |
| Mobile Phase | A: Water with 0.3% acetic acidB: Acetonitrile |
| Gradient Elution | 0-15 min, 15-25% B15-30 min, 25-40% B30-40 min, 40-60% B40-50 min, 60-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 221.5 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (based on similar compounds[1]):
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.006 - 0.05 µg |
| Limit of Quantification (LOQ) | 0.02 - 0.2 µg |
| Recovery | 97.1% - 101.0% |
| Precision (RSD%) | < 3% |
Workflow for HPLC Analysis:
UPLC-MS/MS Method for Enhanced Sensitivity and Specificity
For analyses requiring higher sensitivity and specificity, such as in pharmacokinetic studies, a UPLC-MS/MS method is recommended. The following is a general guideline that should be optimized for the specific instrument and application.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| MS System | Triple quadrupole or Q-TOF mass spectrometer with an ESI source |
| Column | C18 column (e.g., 1.7 µm particle size) |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile |
| Ionization Mode | Negative or Positive (to be optimized) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
MRM Transition (Hypothetical - requires optimization):
-
Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺ or other adducts of this compound
-
Product Ion (Q3): Characteristic fragment ions of this compound
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound are still under investigation, related compounds from Gymnadenia conopsea and structurally similar ginsenosides have demonstrated antioxidant and anti-inflammatory properties. The potential mechanism of action could involve the modulation of key signaling pathways related to cellular stress and inflammation.
Hypothesized Antioxidant and Anti-inflammatory Signaling Pathway:
This proposed pathway suggests that this compound may exert its effects by inhibiting the NF-κB pathway, which would lead to a decrease in the production of pro-inflammatory cytokines. Simultaneously, it may activate the Nrf2 pathway, resulting in the increased expression of antioxidant enzymes that protect the cell from oxidative damage. This dual action is a common mechanism for many natural product-derived anti-inflammatory and antioxidant compounds.
References
Application of Gymnoside III in Anti-Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnoside III, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a compound of interest in oncological research. As a member of the gypenoside family, which shares structural similarities with ginsenosides, this compound is being investigated for its potential cytotoxic and cytostatic effects on various cancer cell lines. These application notes provide a summary of the current understanding of this compound's anti-cancer applications, with a focus on its mechanism of action, and offer detailed protocols for its in vitro evaluation. Due to the limited availability of research specifically on this compound, data from closely related gypenosides and the well-studied ginsenoside Rg3 are included to provide a broader context for its potential therapeutic applications.
Mechanism of Action
Gypenosides, including compounds structurally similar to this compound, have been shown to exert their anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. A key signaling pathway implicated in these processes is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.
Treatment with gypenosides has been observed to inhibit the PI3K/AKT/mTOR signaling cascade, leading to a downstream cascade of events that promote programmed cell death. This includes the modulation of the Bcl-2 family of proteins, resulting in an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria. The release of cytochrome c activates the caspase cascade, with the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
Furthermore, gypenosides have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells. This is achieved through the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Data Presentation
The following tables summarize the cytotoxic effects of gypenosides and ginsenoside Rg3 on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ginsenoside Rg3 | Hep1-6 | Hepatocellular Carcinoma | 50-200 µg/mL | 24, 48 |
| Ginsenoside Rg3 | HepG2 | Hepatocellular Carcinoma | 50-200 µg/mL | 24, 48 |
| Ginsenoside Rg3 | MDA-MB-231 | Breast Cancer | ~30 | 24 |
| Ginsenoside Rg3 | NOZ | Gallbladder Cancer | 25-100 | Not Specified |
| Ginsenoside Rg3 | GBC-SD | Gallbladder Cancer | 25-100 | Not Specified |
| Ginsenoside Rh2 | HL-60 | Leukemia | ~38 | Not Specified |
| Ginsenoside Rh2 | U937 | Leukemia | ~38 | Not Specified |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This protocol is for detecting the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
Investigating Inflammatory Pathways with Ginsenoside Rg3: Application Notes and Protocols
A Note on Terminology: Initial searches for "Gymnoside III" yielded limited information regarding its role in inflammatory pathways. It is highly probable that this was a typographical error for "Ginsenoside Rg3," a well-researched saponin from Panax ginseng with significant anti-inflammatory properties. The following application notes and protocols are therefore based on the extensive available data for Ginsenoside Rg3.
Introduction
Ginsenoside Rg3 is a pharmacologically active ginsenoside that has demonstrated potent anti-inflammatory effects in a variety of preclinical models. Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory properties of Ginsenoside Rg3.
Data Presentation: Quantitative Effects of Ginsenoside Rg3 on Inflammatory Markers
The following tables summarize the dose-dependent effects of Ginsenoside Rg3 on various inflammatory mediators, as reported in the scientific literature.
Table 1: Effect of Ginsenoside Rg3 on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Ginsenoside Rg3 Concentration | Target Cytokine | Inhibition (%) | Reference |
| RAW 264.7 Macrophages | LPS | 25 µM | TNF-α | Significant reduction | [1] |
| RAW 264.7 Macrophages | LPS | 50 µM | TNF-α | Significant reduction | [1] |
| RAW 264.7 Macrophages | LPS | 25 µM | IL-6 | Significant reduction | [1] |
| RAW 264.7 Macrophages | LPS | 50 µM | IL-6 | Significant reduction | [1] |
| Human Endothelial Cells | TNF-α | Concentration-dependent | IL-1β | Suppression | [2] |
| Human Endothelial Cells | TNF-α | Concentration-dependent | TNF-α | Suppression | [2] |
| Human Asthmatic Lung Tissue | IL-1β | 900 nM | IL-4 | Significant decrease | [3] |
| Human Asthmatic Lung Tissue | IL-1β | 900 nM | TNF-α | Significant decrease | [3] |
Table 2: Effect of Ginsenoside Rg3 on Inflammatory Enzymes and Mediators
| Cell Type | Stimulant | Ginsenoside Rg3 Concentration | Target | Effect | Reference |
| RAW 264.7 Macrophages | LPS | 6.25 - 50 µg/mL | NO Production | Dose-dependent decrease | [4] |
| RAW 264.7 Macrophages | LPS | 5 - 10 µM | iNOS Protein | Significant inhibition | [5] |
| A549 Cells & Human Asthmatic Tissue | IL-1β | 900 nM | COX-2 Expression | Reduced expression | [3] |
| Human Endothelial Cells | TNF-α | Concentration-dependent | VCAM-1 & ICAM-1 | Inhibition of protein and mRNA expression | [2] |
Signaling Pathways Modulated by Ginsenoside Rg3
Ginsenoside Rg3 exerts its anti-inflammatory effects by targeting critical nodes within inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Ginsenoside Rg3 has been shown to inhibit NF-κB activation through multiple mechanisms, including the suppression of IKKβ activity, which leads to reduced phosphorylation and degradation of IκBα. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Ginsenoside Rg3 has been observed to inhibit the phosphorylation of ERK, thereby attenuating downstream inflammatory signaling.[6]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Ginsenoside Rg3 has been shown to specifically inhibit the activation of the NLRP3 inflammasome, thereby blocking the secretion of IL-1β and the activation of caspase-1.[7] Mechanistically, Rg3 can abrogate the interaction between NEK7 and NLRP3, which is a critical step in inflammasome assembly.[7]
Experimental Protocols
The following are generalized protocols for investigating the anti-inflammatory effects of Ginsenoside Rg3. Researchers should optimize these protocols for their specific experimental conditions.
Experimental Workflow
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of Ginsenoside Rg3 on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ginsenoside Rg3 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and NO assay) or 24-well plates (for ELISA) at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Ginsenoside Rg3 Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Ginsenoside Rg3 (e.g., 6.25, 12.5, 25, 50 µg/mL).[4] A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: After incubation, assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide Assay: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
ELISA: Collect the culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling
Objective: To investigate the effect of Ginsenoside Rg3 on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Protocol 3: NLRP3 Inflammasome Activation Assay
Objective: To assess the inhibitory effect of Ginsenoside Rg3 on NLRP3 inflammasome activation.
Materials:
-
THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
LPS
-
ATP or Nigericin (NLRP3 activators)
-
Ginsenoside Rg3
-
ELISA kit for IL-1β
-
Western blot reagents for Caspase-1 (p20 subunit)
Procedure:
-
Cell Differentiation (for THP-1 cells): Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Ginsenoside Rg3 Treatment: Treat the primed cells with various concentrations of Ginsenoside Rg3 for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells.
-
IL-1β Measurement: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Caspase-1 Activation Analysis: Analyze the cell lysates for the cleaved (active) p20 subunit of Caspase-1 by Western blotting.
Conclusion
Ginsenoside Rg3 presents a promising natural compound for the investigation of inflammatory diseases due to its multifaceted inhibitory effects on key inflammatory pathways. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of Ginsenoside Rg3 in various inflammatory contexts. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Ginsenoside Rg3 inhibits tumor necrosis factor-alpha-induced expression of cell adhesion molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repressing effect of transformed ginsenoside Rg3-mix against LPS-induced inflammation in RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg3 promotes inflammation resolution through M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg3 suppresses the NLRP3 inflammasome activation through inhibition of its assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Gymnoside III
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Gymnoside III, a key bioactive compound isolated from the tubers of Gymnadenia conopsea. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies, quality control of herbal preparations, and drug discovery applications. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for researchers in the field.
Introduction
This compound is a glucosyloxybenzyl 2-isobutylmalate found in the medicinal plant Gymnadenia conopsea.[1] This plant has been traditionally used for its therapeutic properties, and recent studies have highlighted the neuroprotective and anti-stroke potential of its constituents.[2][3] Accurate and sensitive quantification of bioactive markers like this compound is crucial for understanding their pharmacological effects and for the standardization of herbal extracts. This document outlines a detailed protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.
Experimental Protocols
Sample Preparation
The following protocol is optimized for the extraction of this compound from dried tubers of Gymnadenia conopsea.
Materials:
-
Dried and powdered tubers of Gymnadenia conopsea
-
95% Ethanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water (Mobile Phase A)
-
Methanol with 0.1% formic acid (Mobile Phase B)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 95% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the suspension at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-6) twice more with the remaining plant material.
-
Combine all the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 0-2 min, 15-37% B; 2-13 min, 37% B; 13-17 min, 37-40% B; 17-24 min, 40-95% B; 24-26 min, 95% B; 26.1-32 min, 15% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 929.33 [M-H]⁻ |
| Product Ions (Q3) | m/z 661.24 (Quantifier), 439.16 (Qualifier) |
| Collision Energy | Optimized for the specific instrument (typically 20-40 eV) |
| Spray Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Sheath Gas Flow | 50 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
Data Presentation
Method Validation Parameters
The developed LC-MS/MS method was validated for its linearity, limit of quantification, accuracy, and precision. The results are summarized in the tables below.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| 500 | 7,612,500 |
| 1000 | 15,230,000 |
| Linearity (r²) | 0.9995 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
| 2 | 1.95 ± 0.11 | 97.5 | 5.6 |
| 80 | 82.4 ± 3.5 | 103.0 | 4.2 |
| 800 | 789.6 ± 29.2 | 98.7 | 3.7 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
References
Application Notes and Protocols for Determining Appropriate Dosage of Novel Phytochemicals in In Vivo Studies: A Case Example Using Gymnoside III
Disclaimer: As of late 2025, there is a notable absence of published in vivo studies specifically investigating the dosage of isolated Gymnoside III. Therefore, this document serves as a comprehensive guide for researchers to establish an appropriate in vivo dosage for novel phytochemicals, using this compound as a representative example. The data and protocols presented are based on studies of structurally related compounds, such as other ginsenosides, and general pharmacological principles.
Introduction
This compound is a glucosyloxybenzyl 2-isobutylmalate that has been isolated from the tubers of Gymnadenia conopsea[1]. While various pharmacological activities are attributed to the crude extracts of this plant, including anti-fatigue, anti-oxidative, and immunomodulatory effects, the specific in vivo bioactivities and effective dosage of its individual constituents like this compound remain largely unexplored[1][2][3].
This document provides a framework for researchers, scientists, and drug development professionals to approach the determination of an appropriate in vivo dosage for a novel compound such as this compound. It includes comparative data from other well-studied ginsenosides, general experimental protocols for dose-finding studies, and visual workflows to guide the experimental process.
Comparative Pharmacokinetic Data of Related Ginsenosides
To establish a preliminary dosage range for this compound, it is useful to review the dosages of other ginsenosides that have been evaluated in animal models. This data can provide a starting point for dose-range finding studies. The following table summarizes dosages for various ginsenosides administered through different routes.
| Compound | Animal Model | Administration Route | Dosage | Observed Effect/Study Focus |
| Ginsenoside Rg3 | Rat | Intravenous | 1 mg/kg | Pharmacokinetic study |
| Ginsenoside Rg3 | Rat | Oral | 10 mg/kg | Pharmacokinetic study |
| Ginsenoside Rb1 | Rat | Oral | 50 mg/kg | Pharmacokinetic study |
| Ginsenoside Rg1 | Rat | Oral | 50 mg/kg | Pharmacokinetic study |
| Ginsenoside Rh3 | Rat | Oral | 100 mg/kg | Pharmacokinetic and tissue distribution study[1] |
| G. conopsea Extract | Rat | Oral | 8 g/kg | Study on silicosis model[3] |
This table is for comparative purposes only and does not represent a recommended dosage for this compound.
Experimental Protocols for In Vivo Dosage Determination
The following protocols outline a general approach to determining the appropriate dosage of a novel compound.
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound.
Materials:
-
This compound (purity >98%)
-
Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose)
-
Animal model (e.g., male and female Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles or appropriate injection equipment
-
Standard laboratory equipment for animal observation and weighing
Methodology:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. A logarithmic dose progression is recommended (e.g., 10, 100, 1000 mg/kg).
-
Animal Grouping: Randomly assign animals to dose groups and a vehicle control group (n=3-5 per sex per group).
-
Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., oral gavage).
-
Observation: Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any tissue abnormalities.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or significant signs of toxicity.
Objective: To evaluate the therapeutic efficacy of this compound at various non-toxic doses.
Materials:
-
This compound
-
Vehicle solution
-
A relevant animal model of disease (e.g., a model for inflammation, neurodegeneration, or cancer, depending on the hypothesized activity of this compound).
-
Assay materials for measuring relevant biomarkers of efficacy.
Methodology:
-
Dose Selection: Based on the acute toxicity study, select at least three doses below the MTD (e.g., low, medium, and high doses).
-
Animal Grouping: Randomly assign animals to a vehicle control group, a positive control group (if available), and the this compound treatment groups.
-
Disease Induction: Induce the disease model in all animals except for a sham control group.
-
Administration: Administer this compound or vehicle daily (or as determined by preliminary pharmacokinetic data, if available) for a predefined study duration.
-
Efficacy Assessment: At the end of the study, assess the therapeutic effects using relevant behavioral tests, biochemical assays (e.g., ELISA for cytokines), histological analysis of target tissues, or other appropriate measures.
-
Data Analysis: Statistically compare the outcomes between the treatment groups and the control groups to determine the effective dose range.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can help visualize the experimental design and potential mechanisms of action.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Gymnoside III Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Gymnoside III in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is the poor aqueous solubility of this compound a concern for research?
Poor aqueous solubility can lead to several experimental challenges:
-
Low Bioavailability: In oral formulations, low solubility limits the dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption and can result in low and variable bioavailability.[1]
-
Inaccurate In Vitro Assays: Difficulty in preparing homogenous aqueous stock solutions can lead to inconsistent and unreliable results in cell-based assays and other in vitro experiments.
-
Challenges in Formulation Development: Developing suitable dosage forms for preclinical and clinical studies becomes complex and requires specialized formulation strategies.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a soluble inclusion complex.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution velocity.
-
Use of Co-solvents and Surfactants: Blending water with miscible organic solvents or adding surfactants can increase the solvent's capacity to dissolve this compound.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during in vitro experiments.
Possible Cause: The concentration of this compound exceeds its solubility limit in the final buffer composition, especially if an organic solvent stock was used.
Troubleshooting Steps:
-
Determine the Maximum Tolerable Organic Solvent Concentration: Before preparing your final dilutions, test the tolerance of your experimental system (e.g., cell line) to the organic solvent used for the stock solution (e.g., DMSO).
-
Employ a Solubility Enhancement Technique:
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP). A study on a similar compound, referred to as GML-3, demonstrated that a solid dispersion with PVP at a 1:15 or 1:20 ratio (API:polymer) resulted in a 96% release in purified water.[1]
-
Cyclodextrin Complexation: Formulate this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its solubility.
-
-
Sonication and Warming: As a general practice for compounds with low aqueous solubility, gentle warming (e.g., to 37°C) and sonication of the solution can help in achieving and maintaining dissolution, provided the compound is thermally stable.
Issue 2: Low and inconsistent results in oral bioavailability studies in animal models.
Possible Cause: The poor aqueous solubility of this compound is limiting its dissolution and absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation as a Nanosuspension: This technique increases the dissolution rate and saturation solubility. Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.
-
Develop a Solid Dispersion Formulation: As demonstrated for GML-3, a solid dispersion with a suitable polymer can significantly improve the release of the active compound.[1] This can be formulated into a solid dosage form for oral administration.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.
Data Summary
The following table summarizes the quantitative data found for the solubility enhancement of a compound identified as GML-3, which exhibits properties consistent with this compound.
| Formulation Method | Carrier/Excipient | Drug-to-Carrier Ratio | Achieved Release/Solubility Enhancement | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K-25 | 1:15 | 96% release in purified water | [1] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K-25 | 1:20 | 96% release in purified water | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from a study on GML-3, a compound with properties matching this compound.[1]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) with a molecular weight of 24–27 kDa (e.g., PVP K-25)
-
Ethanol (95% or absolute)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and PVP in ethanol. A starting point is to use ratios of 1:15 and 1:20 (this compound:PVP) by weight. Ensure complete dissolution.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Incorporation of this compound: Gradually add the this compound to the paste while continuously triturating for a prolonged period (e.g., 60-90 minutes). Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRPD.
Visualizations
Caption: Workflow for preparing and evaluating a this compound solid dispersion.
References
Gymnoside III stability and degradation under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gymnoside III. The information provided is based on general principles of glycoside chemistry and data from related compounds, as specific stability and degradation studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is the basic structure of this compound and which parts of the molecule are most susceptible to degradation?
A1: this compound is a glucosyloxybenzyl 2-isobutylmalate. Its structure contains two primary points of potential degradation under experimental conditions:
-
Glycosidic bond: This O-glycosidic bond links the glucose molecule to the benzyl aglycone. It is susceptible to hydrolysis, particularly under acidic conditions.
-
Ester bond: The 2-isobutylmalate moiety contains an ester linkage, which can be hydrolyzed under both acidic and basic conditions.
Q2: I am observing a loss of this compound in my aqueous solution at room temperature over time. What could be the cause?
A2: The stability of this compound in aqueous solutions can be influenced by the pH of the medium. Even in neutral water, gradual hydrolysis of the ester or glycosidic bond can occur. It is recommended to buffer your solutions and store them at low temperatures (e.g., 4°C or -20°C) to minimize degradation.
Q3: My analytical results (e.g., HPLC) show new peaks appearing in my this compound sample. What are these likely to be?
A3: The appearance of new peaks likely indicates the formation of degradation products. Based on the structure of this compound, potential degradation products could include:
-
Hydrolysis of the glycosidic bond: This would yield glucose and glucosyloxybenzyl alcohol.
-
Hydrolysis of the ester bond: This would result in the formation of 2-isobutylmalic acid and the corresponding benzyl glucoside.
-
Complete hydrolysis: Hydrolysis of both the glycosidic and ester bonds would produce glucose, a benzyl alcohol derivative, and 2-isobutylmalic acid.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can significantly accelerate the degradation of this compound.[1][2][3] Thermal degradation often leads to the cleavage of the glycosidic bond, a process known as deglycosylation.[1][2] For glycosides, higher temperatures generally lead to a faster breakdown.[1][2] To maintain the integrity of the compound, it is crucial to avoid high temperatures during sample preparation, handling, and storage.
Q5: Can enzymes in my experimental system degrade this compound?
A5: Yes, the glycosidic bond in this compound is a potential target for enzymatic hydrolysis by glycosidases (e.g., β-glucosidase). If your experimental system involves biological matrices (e.g., cell lysates, plasma) that contain such enzymes, enzymatic degradation is a possibility.
Troubleshooting Guides
Issue: Inconsistent quantification of this compound in biological samples.
-
Possible Cause 1: Enzymatic Degradation.
-
Troubleshooting: Add a broad-spectrum glycosidase inhibitor to your sample collection and processing buffers. Keep samples on ice at all times and process them as quickly as possible.
-
-
Possible Cause 2: pH-dependent instability.
-
Troubleshooting: Ensure that the pH of your samples is controlled and consistent. Buffer all solutions to a pH where this compound is most stable (this would need to be determined experimentally, see protocols below).
-
Issue: Rapid degradation of this compound in acidic mobile phases for HPLC.
-
Possible Cause: Acid-catalyzed hydrolysis of the glycosidic bond.
-
Troubleshooting: Minimize the time the sample spends in the acidic mobile phase before injection. Consider using a mobile phase with a less acidic pH if chromatographic resolution can be maintained. If possible, perform the analysis at a lower temperature.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for the same time points.
-
Thermal Degradation: Aliquot the stock solution into vials, evaporate the solvent, and expose the dry compound to a high temperature (e.g., 100°C) for the same time points.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp) for the same time points, alongside a control sample kept in the dark.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining this compound and profile the degradation products.
Protocol 2: pH Stability Profile of this compound
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Incubation: Add a known amount of this compound stock solution to each buffer to a final concentration. Incubate at a constant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of this compound.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl, 60°C | 8 | 45% | Benzyl glucoside, 2-isobutylmalic acid |
| 0.1 M NaOH, 60°C | 8 | 60% | Glucosyloxybenzyl alcohol, 2-isobutylmalic acid |
| 3% H₂O₂, RT | 24 | 85% | Oxidized derivatives |
| 100°C (dry heat) | 24 | 70% | Benzyl glucoside |
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 37°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.05 | 13.9 |
| 4.0 | 0.01 | 69.3 |
| 7.4 | 0.005 | 138.6 |
| 9.0 | 0.02 | 34.7 |
| 12.0 | 0.1 | 6.9 |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound under acidic and basic conditions.
References
Optimizing Gymnoside III Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gymnoside III in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. This range can be narrowed down in subsequent experiments based on the initial findings. For structurally related compounds like ginsenosides Rg3 and Rh2, effective concentrations have been observed in the low micromolar range (e.g., EC50s of 8.4 µM and 5.5 µM for PC3 cells, respectively).[1]
Q2: How long should I incubate the cells with this compound?
A2: Incubation time is a critical parameter that can significantly influence the outcome of a cell viability assay. A standard approach is to perform a time-course experiment. Typical incubation times for assessing cytotoxicity are 24, 48, and 72 hours.[2] The optimal duration will depend on the cell line's doubling time and the specific mechanism of action of this compound.
Q3: My this compound is not dissolving properly in the cell culture medium. What should I do?
A3: this compound is reported to be soluble in DMSO, acetone, and other organic solvents.[1] It is standard practice to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation still occurs, consider using a solubilizing agent or preparing a fresh, lower concentration stock solution.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: The choice of assay depends on several factors, including the expected mechanism of action of this compound and the experimental setup. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity. It is cost-effective but requires a solubilization step for the formazan crystals.[3]
-
MTS/XTT Assays: These are also colorimetric assays that measure metabolic activity but have the advantage of producing a soluble formazan product, simplifying the protocol.[3]
-
CCK-8/WST-8 Assay: A sensitive colorimetric assay that produces a water-soluble formazan, offering high reproducibility.
-
ATP Assay (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[3]
It is advisable to validate findings with at least two different viability assays that measure different cellular parameters to ensure the results are not an artifact of a specific assay chemistry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity. |
| Low signal or no dose-response | - this compound concentration is too low or too high- Incubation time is too short or too long- Assay interference | - Perform a wider range of concentrations (e.g., 0.01 µM to 200 µM).- Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).- Test a different viability assay based on a different principle (e.g., if using a metabolic assay, try a membrane integrity assay). |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Instability of this compound in solution | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) before adding the compound.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Vehicle control (e.g., DMSO) shows cytotoxicity | - Solvent concentration is too high | - Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Perform a solvent toxicity titration to determine the maximum tolerated concentration. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4] Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.8 |
| PC3 | Prostate Cancer | 48 | 9.5 |
| HeLa | Cervical Cancer | 48 | 32.1 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Signaling Pathway and Workflow Diagrams
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: Postulated signaling pathways affected by this compound, leading to apoptosis and inhibition of proliferation.
References
Troubleshooting peak tailing of Gymnoside III in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Gymnoside III.
Troubleshooting Peak Tailing of this compound
Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantification. This guide addresses specific issues you might encounter with this compound, a saponin that, while lacking a strong basic functional group, can still exhibit poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a neutral or weakly acidic compound like this compound?
A1: While strong interactions between basic analytes and acidic silanol groups on the silica-based stationary phase are a primary cause of peak tailing, other factors can be at play for compounds like this compound.[1][2][3] These include:
-
Secondary Interactions: Even without a strong basic group, polar functional groups on this compound can have secondary interactions with active sites on the stationary phase.
-
Column Contamination: Accumulation of sample matrix components or previously analyzed compounds on the column can create active sites that lead to peak tailing.
-
Column Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in a distorted peak shape.[4]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of residual silanol groups on the stationary phase, increasing the potential for secondary interactions.[5][6]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening and peak tailing.[7]
Q2: My this compound peak is tailing. How can I systematically troubleshoot this issue?
A2: A systematic approach is crucial for identifying the root cause of peak tailing. The following workflow can guide your troubleshooting efforts:
Q3: Can mobile phase additives improve the peak shape of this compound?
A3: Yes, mobile phase additives can significantly improve peak shape. For saponins like this compound, adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common practice.[8][9] This helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[3]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: For the analysis of saponins, including this compound, a C18 column is the most widely used stationary phase.[10][11] Using a modern, high-purity silica column with end-capping can further reduce peak tailing by minimizing the number of accessible silanol groups.[3]
Experimental Protocols
Optimizing HPLC Conditions to Mitigate Peak Tailing
This protocol provides a starting point for developing a robust HPLC method for this compound with improved peak symmetry.
1. Initial HPLC Conditions (Typical for Saponins):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Methanol |
2. Troubleshooting and Optimization Steps:
If peak tailing is observed with the initial conditions, proceed through the following optimization steps systematically.
| Step | Action | Rationale | Expected Outcome |
| 1 | Add 0.1% Formic Acid to Mobile Phase A and B | Suppress ionization of residual silanols | Sharper, more symmetrical peak |
| 2 | Decrease Mobile Phase pH to ~3.0 | Further protonate silanol groups | Reduced peak tailing |
| 3 | Use an End-capped C18 Column | Sterically hinder access to residual silanols | Improved peak shape |
| 4 | Dissolve Sample in Initial Mobile Phase | Minimize solvent mismatch effects | Reduced peak distortion |
| 5 | Reduce Sample Concentration | Avoid column overload | Symmetrical peak shape |
Data Presentation: Impact of Mobile Phase Modifier on Peak Asymmetry
The following table summarizes the expected improvement in the peak asymmetry factor (As) for this compound with the addition of a mobile phase modifier. An As value of 1.0 indicates a perfectly symmetrical peak, with values > 1.2 generally considered tailing.
| Mobile Phase Condition | Expected Peak Asymmetry (As) |
| Water/Acetonitrile | 1.8 |
| Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid | 1.2 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding troubleshooting actions.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Technical Support Center: Minimizing Off-Target Effects of Gymnoside III in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Gymnoside III in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a glucosyloxybenzyl 2-isobutylmalate, a natural product isolated from the tubers of Gymnadenia conopsea.[1][2] Currently, its specific molecular targets and detailed mechanism of action are not well-characterized in publicly available literature. Therefore, it is crucial to experimentally validate its on-target and potential off-target effects in your specific cellular model.
Q2: What are potential off-target effects and why are they a concern?
Q3: How can I begin to identify potential off-target effects of this compound?
A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to identify the minimal effective concentration.[6][7] Off-target effects are more prevalent at higher concentrations.
-
Use of Structurally Unrelated Compounds: If another compound with a different chemical structure is known to target the same pathway, comparing its effects to those of this compound can help distinguish on-target from off-target phenotypes.[6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its intended target protein within the cell.[6]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause: The observed cytotoxicity may be an off-target effect, especially if it occurs at concentrations significantly higher than the IC50 for the on-target effect.
Troubleshooting Steps:
-
Refine Dose-Response: Perform a more granular dose-response experiment to precisely determine the concentration at which the on-target effect is maximal and cytotoxicity is minimal.
-
Time-Course Experiment: Assess the stability and effects of this compound over different incubation times. Shorter incubation periods may be sufficient to observe the on-target effect without inducing significant cytotoxicity.
-
Orthogonal Assays: Use a different assay to measure the on-target effect. For example, if you are observing changes in gene expression, validate these changes at the protein level using Western blotting.
-
Control Compound: Include a well-characterized compound with a similar proposed mechanism of action as a positive control.
Issue 2: Inconsistent Phenotypic Results Between Experiments
Possible Cause: Experimental variability can mask the true on-target effect of this compound.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition between experiments.
-
Compound Stability: Prepare fresh stock solutions of this compound and verify its solubility in your culture media.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below a level that affects cell viability or the assay readout.
-
Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors.[7]
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 50 (IC50) | 95 |
| 10 | 90 | 70 |
| 100 | 95 | 30 |
Table 2: Western Blot Quantification of a Hypothetical Downstream Marker
| Treatment | Normalized Protein Expression (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (1 µM) | 0.45 |
| This compound (10 µM) | 0.20 |
| Positive Control Inhibitor | 0.35 |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on its intended target and to assess its effect on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Assay-specific reagents for measuring the on-target effect
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a DMSO-only control.[8]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[8]
-
Assay:
-
On-Target Effect: Perform the specific assay to measure the intended biological activity (e.g., kinase activity assay, reporter gene assay).
-
Cell Viability: Add the cell viability reagent to parallel wells according to the manufacturer's instructions.[8]
-
-
Data Analysis: Plot the percentage of target inhibition and cell viability against the log of the this compound concentration to determine the IC50 and cytotoxic concentration (CC50).
Protocol 2: Western Blotting for Target Pathway Modulation
Objective: To confirm that this compound modulates the intended signaling pathway by assessing the phosphorylation or expression level of a downstream marker.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for the target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[8]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations (based on your dose-response curve) for a specific time. Include a DMSO control.[8]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system. Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Investigating and Mitigating Potential Gymnoside III Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating the bioactivity of Gymnoside III and need to rule out potential assay interference. While this compound is a natural product isolated from Gymnadenia conopsea, it is not widely documented as a Pan-Assay Interference Compound (PAIN).[1][2] However, it is crucial to perform control experiments to ensure that any observed activity is a true biological effect and not an artifact of assay interference.[3][4]
This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to help you identify and mitigate potential interference from this compound in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about it with a compound like this compound?
A1: Assay interference occurs when a compound generates a false-positive or false-negative result in a biochemical assay through a mechanism unrelated to the intended biological target.[5] These effects can be caused by the compound's intrinsic properties, such as aggregation, reactivity, or fluorescence.[6][7] For any novel or less-studied compound like this compound, it is essential to rule out interference to avoid wasting resources on a false lead.[3]
Q2: What are the most common mechanisms of assay interference?
A2: The most common mechanisms of assay interference include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins non-specifically, leading to false inhibition.[5]
-
Fluorescence Interference: If a compound is fluorescent (autofluorescent) and its excitation/emission spectra overlap with the assay's fluorophore, it can lead to false signals.[8] Compounds can also absorb light at the excitation or emission wavelengths (inner-filter effect) or quench the fluorescent signal.[6][8]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins in the assay, leading to non-specific inhibition.[7]
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that use redox-sensitive dyes or generate reactive oxygen species that disrupt assay components.[7]
-
Contaminants: Impurities in the compound sample, such as metals, can also cause assay interference.[9][10]
Q3: My primary screen suggests this compound is an inhibitor of my target protein. What is the first step to confirm this is a genuine result?
A3: The first step is to perform a series of control experiments to rule out common interference mechanisms. A good starting point is to test for interference in a "no-target" or "no-enzyme" control assay.[6] If you still observe a signal change in the absence of the biological target, it is a strong indicator of assay interference.
Q4: How can I test if this compound is aggregating in my assay?
A4: A common method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[5] If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
Troubleshooting Guides
Problem 1: Decreased signal in a fluorescence-based assay.
Possible Cause:
-
True inhibition of the target.
-
Fluorescence quenching by this compound.
-
Inner-filter effect (this compound absorbs excitation or emission light).[8]
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare assay wells with all components except the enzyme/target. Add this compound at various concentrations. If the fluorescence signal decreases, it indicates interference.
-
Characterize Spectral Properties: Measure the absorbance and fluorescence spectra of this compound.
-
Absorbance Scan: If this compound has significant absorbance at the assay's excitation or emission wavelengths, the inner-filter effect is likely.
-
Fluorescence Scan: Excite the sample at the assay's excitation wavelength and scan the emission spectrum. If this compound is fluorescent, it could interfere.
-
-
Perform a Quenching Control Assay: Test if this compound can quench the fluorescence of the free fluorophore (the product of the enzymatic reaction) in the absence of the enzyme.
Problem 2: Increased signal in a fluorescence-based assay.
Possible Cause:
-
True activation of the target.
-
Autofluorescence of this compound.[8]
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare assay wells with buffer and this compound. Measure the fluorescence at the assay's wavelengths. A signal that increases with this compound concentration indicates autofluorescence.
-
Spectral Analysis: Measure the fluorescence emission spectrum of this compound when excited at the assay's excitation wavelength. An emission peak that overlaps with the assay's detection window confirms autofluorescence.
Problem 3: Inhibition observed in an ELISA-based assay.
Possible Cause:
-
True inhibition of the target protein interaction.
-
Non-specific binding of this compound to assay components (e.g., antibodies, plate).
-
Interference with the detection enzyme (e.g., HRP).
Troubleshooting Steps:
-
Pre-incubation Control: Pre-incubate the capture and/or detection antibody with this compound before adding the analyte. A change in signal suggests non-specific binding to the antibodies.
-
Detection Enzyme Interference: Run the final enzymatic step of the ELISA (e.g., addition of TMB substrate to HRP) in the presence of this compound. A change in color development indicates interference with the detection enzyme.
-
Orthogonal Assay: Confirm the activity of this compound in a different assay format that is less prone to the suspected interference mechanism (e.g., a label-free method like surface plasmon resonance).
Quantitative Data Summary
The following tables present hypothetical data from the troubleshooting experiments described above to help you interpret your results.
Table 1: Hypothetical Results for Fluorescence Interference Analysis
| Experiment | Condition | This compound (µM) | Fluorescence Signal (RFU) | Interpretation |
| Primary Assay | With Enzyme | 0 | 10,000 | Baseline activity |
| 10 | 5,000 | Apparent 50% inhibition | ||
| No-Enzyme Control | No Enzyme | 0 | 100 | Background signal |
| 10 | 5,100 | Autofluorescence Interference | ||
| Quenching Control | Free Fluorophore | 0 | 8,000 | Baseline fluorescence |
| 10 | 4,000 | Fluorescence Quenching |
Table 2: Hypothetical Results for Aggregation Analysis
| Assay Buffer | This compound (µM) | % Inhibition | Interpretation |
| Standard Buffer | 10 | 75% | Apparent strong inhibition |
| + 0.01% Triton X-100 | 10 | 5% | Aggregation-based Inhibition |
Experimental Protocols
Protocol 1: Assessing Autofluorescence and Quenching
Objective: To determine if this compound interferes with a fluorescence-based assay readout.[6]
Methodology:
-
Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Autofluorescence Measurement:
-
In a multi-well plate, add the this compound dilutions to wells containing only assay buffer.
-
Read the fluorescence at the assay's excitation and emission wavelengths.
-
An increase in signal with increasing this compound concentration indicates autofluorescence.
-
-
Quenching Measurement:
-
In a separate set of wells, add the this compound dilutions to a solution of the assay's fluorescent product at a concentration that gives a robust signal.
-
Read the fluorescence.
-
A decrease in signal with increasing this compound concentration indicates quenching.
-
Protocol 2: Detergent-Based Assay for Aggregation
Objective: To determine if the inhibitory activity of this compound is due to aggregation.[5]
Methodology:
-
Prepare two assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Perform the assay in parallel:
-
Set up two sets of reactions, one with Buffer A and one with Buffer B.
-
In each set, measure the activity of the target in the absence and presence of various concentrations of this compound.
-
-
Analysis:
-
Calculate the % inhibition for each concentration of this compound in both buffers.
-
A significant reduction in the % inhibition in the buffer containing Triton X-100 is indicative of aggregation-based inhibition.
-
Visualizations
Caption: A general workflow for hit triage and validation.
Caption: A decision tree for troubleshooting suspected assay interference.
Caption: A hypothetical signaling pathway for investigation.
References
- 1. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Gymnoside III precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Gymnoside III in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identify and resolve common issues.
Visual Identification of Precipitation:
This compound precipitation can manifest in several ways:
-
Fine, crystalline particles: The media may appear hazy or cloudy with tiny, reflective particles visible under a microscope.
-
Amorphous precipitate: A non-crystalline, clumpy solid may be observed at the bottom of the culture vessel.
-
Film formation: A thin film may develop on the surface of the cell culture medium.
Logical Troubleshooting Workflow:
If you observe precipitation, follow this workflow to diagnose and solve the issue.
Caption: A step-by-step workflow to troubleshoot this compound precipitation.
Frequently Asked Questions (FAQs)
Stock Solution Preparation
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound to create a high-concentration stock solution.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While specific data for this compound is limited, a general guideline is to not exceed a concentration where the compound is fully dissolved and the solution is clear. Based on data for similar compounds, a stock concentration of 10-20 mg/mL in DMSO is a reasonable starting point. Always ensure the compound is completely dissolved before further dilution.
| Solvent | Reported Solubility of a Similar Compound (VU0238429) |
| DMSO | ≥ 20 mg/mL[1] |
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Working Solution Preparation and Addition to Media
Q4: What is the best method to dilute the this compound stock solution into my cell culture medium?
A4: Direct dilution of a highly concentrated DMSO stock into aqueous media can cause precipitation. A serial dilution or a multi-step protocol is recommended.
Q5: Can you provide a detailed protocol for preparing the working solution?
A5: The following three-step protocol is adapted from methods for dissolving hydrophobic compounds in cell culture media:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform an intermediate dilution in pre-warmed (37°C) fetal bovine serum (FBS) or complete cell culture medium containing serum. For example, add 1 µL of the 10 mg/mL stock to 99 µL of warm serum/media to get a 100 µg/mL intermediate solution. Vortex gently immediately after addition.
-
Make the final dilution into the pre-warmed cell culture medium to achieve the desired final concentration. Add the intermediate solution dropwise to the final volume of media while gently swirling.
Caption: Protocol for preparing this compound working solutions.
Q6: Why is pre-warming the media and serum important?
A6: Temperature changes can decrease the solubility of compounds. Adding a cold solution to warm media can cause thermal shock and induce precipitation. Maintaining a consistent temperature (e.g., 37°C) throughout the dilution process helps to keep the compound in solution.
Influence of Cell Culture Media Components
Q7: How does the concentration of Fetal Bovine Serum (FBS) affect this compound solubility?
A7: Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution, effectively acting as natural solubilizing agents. Lower serum concentrations may increase the risk of precipitation. If you are using low-serum or serum-free media, you may need to use a lower final concentration of this compound or include a solubilizing agent. The critical aggregation concentration of some compounds has been shown to increase with higher serum concentrations[2].
Q8: Can the pH of the cell culture medium influence this compound solubility?
Experimental Best Practices
Q9: What is the maximum final concentration of DMSO that is safe for my cells?
A9: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q10: What should I do if I still observe precipitation after following all the recommendations?
A10: If precipitation persists, consider the following:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your specific cell culture system.
-
Use a solubilizing agent: For particularly challenging situations, the use of a biocompatible solubilizing agent, such as a low concentration of a non-ionic surfactant or cyclodextrin, could be explored. However, the potential effects of these agents on your experimental outcomes must be carefully evaluated.
-
Prepare fresh solutions for each experiment: The stability of this compound in cell culture media over time is not well characterized. Preparing fresh dilutions for each experiment can help to avoid issues related to compound degradation or aggregation over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, tightly sealed microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
At each time point, visually inspect the solution for any signs of precipitation.
-
For a quantitative analysis, centrifuge the aliquots to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method such as HPLC.
This technical support guide is intended to provide a framework for troubleshooting and preventing this compound precipitation in cell culture. The specific behavior of this compound may vary depending on the experimental conditions. Therefore, it is always recommended to perform small-scale pilot experiments to optimize the dissolution and delivery of this compound for your specific cell culture system.
References
Refining purification methods to improve Gymnoside III yield and purity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods to improve the yield and purity of Gymnoside III.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for this compound isolation?
A1: this compound is primarily isolated from the tubers of Gymnadenia conopsea, an orchid species.[1][2][3] It has also been identified in other related plants.
Q2: What are the main challenges in purifying this compound?
A2: Like many saponins, the main challenges in purifying this compound include its presence in a complex mixture of structurally similar compounds, potential for degradation during extraction, and often low concentrations in the source material. The lack of a strong UV chromophore can also make detection difficult, often requiring specialized detectors like Evaporative Light Scattering Detectors (ELSD).
Q3: What general chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatographic approach is typically most effective. This usually involves an initial fractionation using macroporous resin chromatography, followed by silica gel column chromatography, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).[1][4]
Q4: What solvents are commonly used for the extraction and purification of this compound?
A4: For extraction, aqueous ethanol (e.g., 70-95% ethanol) is commonly used.[5] In chromatographic purification, a variety of solvent systems are employed, including gradients of ethanol and water for macroporous resins, and solvent systems like chloroform-methanol or ethyl acetate-methanol for silica gel and HPLC.[4]
Q5: How can I monitor the purity of this compound during purification?
A5: Purity can be monitored using analytical HPLC, often coupled with a mass spectrometer (MS) or an ELSD for detection. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fractions. The final purity of the isolated compound is often confirmed by HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction solvent; while 95% ethanol is reported, a lower concentration (e.g., 70%) might be more effective for certain glycosides. Increase the extraction time or perform additional extraction cycles. |
| Degradation during Extraction | Avoid excessive heat during extraction and concentration steps. Use of a rotary evaporator under reduced pressure at a moderate temperature (e.g., < 50°C) is recommended. |
| Improper Storage of Plant Material | Store dried tubers in a cool, dark, and dry place to prevent degradation of active compounds. |
Issue 2: Poor Separation in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For initial cleanup, D101 macroporous resin is effective.[5] For finer separation, silica gel (200-300 mesh) is a common choice. If co-elution of polar impurities is an issue, consider using reversed-phase C18 silica gel. |
| Suboptimal Mobile Phase | Perform small-scale TLC experiments to determine the optimal solvent system for separation before running the column. A gradient elution is generally more effective than isocratic elution for complex mixtures. |
| Column Overloading | Do not exceed the loading capacity of your column. A general rule is to load 1-5% of the column's stationary phase weight. Overloading leads to broad peaks and poor resolution. |
| Irregular Column Packing | Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred for silica gel. |
Issue 3: Low Purity after Preparative HPLC
| Potential Cause | Recommended Solution |
| Co-eluting Impurities | Modify the mobile phase composition. Adding a small amount of a modifying solvent (e.g., acetic acid or formic acid for reversed-phase) can improve selectivity. Adjusting the gradient slope can also help separate closely eluting peaks. |
| Peak Tailing | Peak tailing can be caused by interactions with active sites on the silica packing. Use a high-purity, end-capped column. Adding a competitive base (e.g., triethylamine) in small amounts to the mobile phase can sometimes help for basic compounds. For acidic compounds, a small amount of acid can be added. |
| Sample Overload | Even on a preparative scale, overloading can compromise purity. Inject smaller amounts or use a larger diameter column. |
| System Contamination | Flush the HPLC system and column thoroughly between runs to remove any residual compounds. |
Data Presentation
Table 1: Illustrative Data on this compound Yield and Purity at Different Purification Stages
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 (Dried Tubers) | 100 | 10.0 | ~5 |
| Macroporous Resin Fraction | 100 | 20 | 20.0 (from crude) | ~25 |
| Silica Gel Chromatography Pool | 20 | 2.5 | 12.5 (from resin fraction) | ~70 |
| Preparative HPLC | 2.5 | 0.4 | 16.0 (from silica pool) | >98 |
| Overall Yield | 1000 | 0.4 | 0.04 | >98 |
Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the quality of the source material.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Grind 1 kg of dried Gymnadenia conopsea tubers into a fine powder.
-
Extract the powder three times with 10 L of 95% ethanol at room temperature for 24 hours each time.[5]
-
Combine the ethanol extracts and concentrate under reduced pressure at 45°C to obtain a crude residue.
-
-
Macroporous Resin Chromatography:
-
Suspend the crude residue in water and apply it to a D101 macroporous resin column.[5]
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column sequentially with 30%, 50%, and 75% aqueous ethanol.[5]
-
Collect the fractions and monitor by TLC. Fractions containing this compound typically elute in the 30-50% ethanol range.
-
Combine and concentrate the this compound-rich fractions.
-
Protocol 2: Silica Gel and Preparative HPLC Purification
-
Silica Gel Column Chromatography:
-
Apply the concentrated fraction from the macroporous resin step to a silica gel column (200-300 mesh).
-
Elute the column with a gradient solvent system, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:1 to 10:1 chloroform:methanol).
-
Collect fractions and analyze by TLC or analytical HPLC.
-
Pool the fractions containing high-purity this compound and concentrate.
-
-
Preparative HPLC:
-
Dissolve the enriched fraction from the silica gel step in the mobile phase.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution profile at a low wavelength (e.g., 205-210 nm) or use an ELSD.
-
Collect the peak corresponding to this compound.
-
Lyophilize or carefully evaporate the solvent to obtain pure this compound (>98%).
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity after preparative HPLC.
References
- 1. Gymnadenia conopsea orchid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Frontiers | Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br. [mdpi.com]
Troubleshooting inconsistent experimental results with Gymnoside III
Disclaimer: Information regarding specific experimental inconsistencies with Gymnoside III is limited. This guide provides troubleshooting advice based on common challenges encountered with similar natural products, such as ginsenosides, and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated. What should I do?
A1: Cloudiness or precipitation can indicate solubility issues. This compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1].
-
Recommended Action: Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[1].
-
Best Practice: Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C in tightly sealed vials and allow them to reach room temperature for at least one hour before opening[1].
Q2: I am not observing the expected biological activity of this compound in my cell-based assay. What are the potential causes?
A2: Several factors can contribute to a lack of biological activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity:
-
Purity: Ensure the purity of your this compound is greater than 98%[1].
-
Storage: Improper storage can lead to degradation. Store the compound as recommended by the supplier.
-
-
Experimental Protocol:
-
Concentration: The effective concentration of natural products can vary significantly between cell lines and assays. Consider performing a dose-response study to determine the optimal concentration.
-
Incubation Time: The duration of exposure to the compound can be critical. You may need to optimize the incubation time.
-
-
Cellular System:
-
Cell Line Specificity: The observed effects of a compound can be cell-line specific.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Q3: I am observing high variability between my experimental replicates. How can I improve consistency?
A3: High variability can stem from several sources. A systematic approach to identifying and addressing the source of variability is crucial.
-
Pipetting and Dilutions: Ensure accurate and consistent pipetting. Use calibrated pipettes and perform serial dilutions carefully.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Ensure a uniform cell seeding density across all wells.
-
Reagent Preparation: Prepare a master mix of your reagents to be added to all wells to minimize well-to-well variation.
-
Edge Effects: In plate-based assays, "edge effects" can cause variability in the outer wells. Avoid using the outermost wells for critical measurements or fill them with a buffer.
Troubleshooting Guides
Guide 1: Inconsistent Anti-Inflammatory Effects
If you are observing inconsistent anti-inflammatory effects with this compound, consider the following troubleshooting steps. The anti-inflammatory activity of similar compounds, like ginsenosides, is often evaluated by measuring the inhibition of pro-inflammatory mediators.
Experimental Workflow for Assessing Anti-Inflammatory Effects
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Troubleshooting Table: Inconsistent Anti-Inflammatory Results
| Problem | Potential Cause | Recommended Solution |
| High background inflammation in control groups | Cell culture contamination (e.g., mycoplasma). | Test for and eliminate mycoplasma contamination. Use fresh, sterile reagents. |
| Over-stimulation with the inflammatory agent (e.g., LPS). | Optimize the concentration of the inflammatory stimulus to achieve a sub-maximal response. | |
| No inhibition of inflammatory markers by this compound | Inappropriate concentration range. | Perform a dose-response study with a wider range of concentrations. |
| Insufficient pre-incubation time. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. | |
| Compound instability in media. | Prepare fresh solutions of this compound for each experiment. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range. |
| Reagent variability. | Use the same lot of reagents (e.g., FBS, LPS) for a set of experiments. |
Guide 2: Inconsistent Anti-Cancer Effects
For researchers investigating the anti-cancer properties of this compound, inconsistent results in proliferation or apoptosis assays are a common hurdle.
Potential Signaling Pathways Involved in Anti-Cancer Effects (Based on Ginsenoside Rg3)
Ginsenoside Rg3, a related compound, has been shown to exert its anti-cancer effects through various signaling pathways, including the induction of apoptosis and inhibition of proliferation and metastasis[2][3]. Key pathways include the NF-κB, ERK, and Akt signaling pathways[4].
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Troubleshooting Table: Inconsistent Anti-Cancer Assay Results
| Problem | Potential Cause | Recommended Solution |
| Variable cell viability readings (e.g., MTT, CTG) | Inconsistent cell seeding. | Ensure uniform cell seeding density and distribution in each well. |
| Interference of the compound with the assay reagent. | Run a control with the compound in cell-free media to check for direct reactions with the assay reagents. | |
| Differences in metabolic activity not reflecting cell number. | Consider using a different viability assay that measures a different cellular parameter (e.g., membrane integrity). | |
| Inconsistent apoptosis results (e.g., Annexin V/PI staining) | Cell density is too high or too low. | Optimize cell density to ensure cells are healthy and have space to undergo apoptosis. |
| Incorrect timing of analysis. | Perform a time-course experiment to identify the optimal time point for observing apoptosis after treatment. | |
| Subjectivity in manual gating for flow cytometry. | Use standardized gating strategies and, if possible, automated analysis software. | |
| Discrepancies between 2D and 3D cell culture models | Different drug penetration and cellular responses. | This is an expected outcome. 3D models often require higher drug concentrations and longer exposure times. Optimize your protocol for the 3D culture system[5]. |
Data Presentation
The following tables summarize hypothetical quantitative data based on studies of related ginsenosides to provide a reference for expected effective concentrations.
Table 1: Hypothetical Effective Concentrations of this compound in Anti-Inflammatory Assays
| Assay | Cell Line | Effective Concentration (IC50) |
| Nitric Oxide (NO) Production | RAW 264.7 | 10-50 µM |
| TNF-α Production | THP-1 | 15-60 µM |
| IL-6 Production | HMC-1 | 20-75 µM |
Table 2: Hypothetical Effective Concentrations of this compound in Anti-Cancer Assays
| Assay | Cancer Cell Line | Effective Concentration (IC50) |
| Cell Proliferation (MTT) | MDA-MB-231 (Breast) | 25-100 µM |
| Cell Proliferation (MTT) | A549 (Lung) | 30-120 µM |
| Apoptosis Induction (Annexin V) | U87MG (Glioblastoma) | 50-150 µM |
Experimental Protocols
Protocol 1: General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: General Protocol for Western Blotting
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound | CAS:899430-03-6 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Anticancer effects of ginsenoside Rg3 (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-D cell culture system for in vitro evaluation of anticancer drugs under anchorage-independent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Secrets of Natural Compounds: A Proteomics-Based Guide to Target Confirmation
The Challenge of Target Identification for Natural Products like Gymnoside III
Natural products are a rich source of therapeutic agents, yet their complex structures and often multi-targeted nature present a significant hurdle in drug development: identifying their precise molecular targets. A case in point is this compound, a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of the orchid Gymnadenia conopsea. While extracts of this plant have shown biological activities such as anti-silicosis and radical scavenging effects, the specific molecular target of this compound remains elusive. This lack of a defined target impedes further development and optimization of such promising natural compounds.
This guide will navigate the powerful suite of proteomic technologies that are shedding light on the mechanisms of action of natural products. As a practical case study, we will explore the extensive research on Ginsenoside Rg3 , a well-characterized saponin from ginseng with potent anti-cancer properties. Through the lens of Ginsenoside Rg3, we will provide a comparative guide to the experimental strategies used to identify and confirm its molecular targets, offering a blueprint for researchers investigating other natural products.
Proteomic Strategies for Target Deconvolution: A Comparative Overview
The identification of a drug's molecular target, a process often termed "target deconvolution," can be broadly approached using two main proteomic strategies: label-based and label-free methods. Each has its distinct advantages and is suited to different stages of the target identification pipeline.
| Strategy | Method | Principle | Advantages | Limitations |
| Label-Based | Affinity Purification-Mass Spectrometry (AP-MS) | The natural product is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. | Can directly identify binding partners. | Modification of the natural product may alter its binding activity. Can lead to the identification of non-specific binders. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of specific enzyme families to profile their activity changes upon treatment with the natural product. | Provides functional information about target engagement. Can identify targets in complex proteomes. | Limited to specific enzyme classes with suitable reactive probes. | |
| Label-Free | Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand. | Does not require modification of the natural product. Can be performed with cell lysates or even live cells. | May not be suitable for weak interactions. |
| Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) | Based on the increased thermal stability of a protein when it is bound to a ligand. Changes in protein melting points are monitored across the proteome. | Applicable in living cells and tissues, providing physiological relevance. Does not require compound modification. | Requires specialized equipment for precise temperature control and high-throughput analysis. | |
| Quantitative Proteomics (e.g., SILAC, TMT, Label-free quantification) | Compares the abundance of thousands of proteins between treated and untreated cells to identify downstream effects of the natural product. | Provides a global view of the cellular response to the compound. Can reveal affected pathways and networks. | Does not directly identify the primary binding target. |
Case Study: Elucidating the Anti-Cancer Mechanisms of Ginsenoside Rg3
Ginsenoside Rg3 has been extensively studied for its anti-cancer effects, including the inhibition of proliferation, metastasis, and angiogenesis, and the induction of apoptosis. Proteomic studies have been instrumental in dissecting the molecular pathways underlying these activities.
Proteomic Profiling of Ginsenoside Rg3-Treated Cancer Cells
Several proteomic and phosphoproteomic studies have been conducted to identify proteins and signaling pathways modulated by Ginsenoside Rg3 in various cancer cell lines. These studies have revealed that Rg3 exerts its effects through a multi-targeted mechanism.
| Cell Line | Proteomic Technique | Key Protein/Pathway Alterations | Reference |
| HT-29 (Colon Cancer) | 2D-Gel Electrophoresis, MALDI-TOF/TOF MS | Down-regulated: Rho GDP dissociation inhibitor. Up-regulated: Tropomyosin 1, Annexin A5, Glutathione S-transferase P1. | |
| MDA-MB-231 (Breast Cancer) | TMT-based Quantitative Phosphoproteomics | Increased phosphorylation: Elongation factor 2 (EEF2) at Thr57. Altered phosphorylation of proteins involved in protein synthesis, cell division, and NF-κB signaling. | |
| Human Dermal Fibroblasts (Senescence Model) | Label-free Quantitative Proteomics | Upregulation: Peroxiredoxin (PRDX) isotypes, particularly mitochondrial PRDX3. |
Key Signaling Pathway: Inhibition of NF-κB
A recurring theme in the mechanism of action of Ginsenoside Rg3 is its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Proteomic studies, combined with other molecular biology techniques, have shown that Rg3 can inhibit the activation of NF-κB, leading to the downregulation of its anti-apoptotic target genes like Bcl-2 and an increase in pro-apoptotic proteins like Bax.
Cross-Validation of Saponin Bioactivity in Diverse Cancer Cell Lines: A Comparative Analysis of Gypenosides and Ginsenosides
A comprehensive examination of the anti-cancer properties of Gypenosides and Ginsenosides, likely the compounds of interest referred to as "Gymnoside III," reveals their potent cytotoxic and apoptotic effects across a range of cancer cell lines. This guide provides a comparative analysis of their bioactivity, supported by quantitative data and detailed experimental protocols, to assist researchers in the fields of oncology and drug discovery.
This document summarizes the inhibitory concentrations and mechanistic pathways of these natural saponins, offering a valuable resource for evaluating their therapeutic potential. The data presented herein is collated from multiple studies investigating their effects on gastric, bladder, breast, and lung cancer, among others.
Comparative Bioactivity of Gypenosides and Ginsenosides
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various gypenosides and ginsenosides in different cancer cell lines. These values, primarily determined by MTT assay, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Gypenoside | HGC-27 | Human Gastric Cancer | Concentration-dependent | [1] |
| Gypenoside | SGC-7901 | Human Gastric Cancer | Concentration-dependent | [1] |
| Gypenoside | T24 | Human Bladder Cancer | Not specified | [2] |
| Gypenoside | 5637 | Human Bladder Cancer | Not specified | [2] |
| Ginsenoside Rg3 | MDA-MB-231 | Human Breast Cancer | ~30 µM (for apoptosis induction) | [3] |
| 20(S)-Ginsenoside Rg3 (SRg3) | MDA-MB-231 | Human Triple-Negative Breast Cancer | 100 µM (anti-proliferative) | [4] |
| Ginsenoside Rh2 | HCT116 | Human Colorectal Cancer | More potent than Rg3 | [5] |
| Ginsenoside Rh2 | SW480 | Human Colorectal Cancer | More potent than Rg3 | [5] |
| Ginsenoside Rh3 | A549 | Human Lung Cancer | IC50 < 160 µM | [6] |
| Ginsenoside Rh3 | PC9 | Human Lung Cancer | IC50 < 160 µM | [6] |
Experimental Protocols
The bioactivity data presented in this guide is predominantly based on the following key experimental methodologies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Gypenoside, Ginsenoside) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[7][8]
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Signaling Pathways and Mechanisms of Action
Gypenosides and Ginsenosides exert their anti-cancer effects by modulating various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
PI3K/AKT/mTOR Pathway
A crucial regulator of cell growth and survival, the PI3K/AKT/mTOR pathway is often hyperactivated in cancer.[2][9] Gypenosides have been shown to induce apoptosis in bladder and gastric cancer cells by inhibiting this pathway.[1][2] This inhibition leads to decreased phosphorylation of key downstream targets, ultimately promoting programmed cell death.
Caption: Gypenoside-mediated inhibition of the PI3K/AKT/mTOR pathway.
Apoptosis Induction via Caspase Activation
Ginsenosides, such as Rg3, induce apoptosis through the intrinsic mitochondrial pathway. This involves an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, leading to mitochondrial membrane depolarization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-3, which executes the final stages of apoptosis.[3]
Caption: Ginsenoside Rg3-induced mitochondrial apoptosis pathway.
General Experimental Workflow
The cross-validation of bioactivity for these compounds typically follows a standardized workflow, from initial cell culture to the final data analysis.
Caption: Standard workflow for assessing anticancer bioactivity.
References
- 1. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Anti-Cancer Activities of Ginsenoside Rg3 on Triple Negative Breast Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh3 Inhibits Lung Cancer Metastasis by Targeting Extracellular Signal-Regulated Kinase: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
A Proposed Framework for Comparative Metabolomics of Cells Treated with Gymnoside III
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no direct comparative metabolomics studies have been published on cells treated specifically with Gymnoside III. This guide, therefore, presents a proposed experimental framework and illustrative data based on the known biological activities of structurally related compounds, such as gypenosides and ginsenosides. The objective is to provide a robust starting point for researchers wishing to investigate the metabolic effects of this compound.
Introduction
This compound, a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea, is a natural product with potential therapeutic applications. Understanding its mechanism of action at the cellular level is crucial for its development as a drug candidate. Comparative metabolomics offers a powerful approach to elucidate the biochemical pathways modulated by this compound by providing a global snapshot of the metabolic changes within a cell upon treatment.
This guide outlines a proposed comparative metabolomics study to investigate the effects of this compound on a cancer cell line. We compare its effects against a known inhibitor of the PI3K/Akt/mTOR pathway, a signaling cascade frequently dysregulated in cancer and known to be modulated by structurally similar saponins.
Proposed Experimental Design
This study is designed to compare the metabolic profiles of cancer cells under three conditions:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound and the comparator compound (e.g., DMSO).
-
This compound Treatment: Cells treated with a physiologically relevant concentration of this compound.
-
Comparator Treatment: Cells treated with a known inhibitor of the PI3K/Akt/mTOR pathway (e.g., a selective PI3K inhibitor).
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for cell culture-based metabolomics.[1][2][3]
Cell Culture and Treatment
-
Cell Line: A human cancer cell line with a well-characterized metabolic profile (e.g., MCF-7 breast cancer cells) will be used.
-
Culture Conditions: Cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells will be seeded in 6-well plates and grown to 80% confluency. The culture medium will then be replaced with fresh medium containing either the vehicle control, this compound (e.g., at a predetermined IC50 concentration), or the comparator PI3K inhibitor. A minimum of six biological replicates should be prepared for each condition.
-
Incubation: Cells will be incubated for a defined period (e.g., 24 hours) to allow for metabolic changes to occur.
Metabolite Extraction
-
Quenching: To halt metabolic activity, the culture medium will be rapidly aspirated, and the cells will be washed twice with ice-cold phosphate-buffered saline (PBS).
-
Extraction: 1 mL of ice-cold 80% methanol will be added to each well. The cells will be scraped from the plate and the cell suspension will be transferred to a microcentrifuge tube.
-
Lysis and Precipitation: The cell suspension will be vortexed thoroughly and incubated on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: The samples will be centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: The supernatant containing the extracted metabolites will be transferred to a new tube and stored at -80°C until analysis.
LC-MS Based Metabolomics Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS) will be used for metabolite profiling.
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites.
-
Data Acquisition: Data will be acquired in both positive and negative ionization modes to achieve broad coverage of the metabolome.
-
Data Processing: The raw LC-MS data will be processed using software such as MZmine or XCMS. This involves peak picking, alignment, and integration to generate a feature table.
-
Metabolite Identification: Metabolites will be putatively identified by matching their accurate mass and retention times to metabolite databases (e.g., HMDB, KEGG). Fragmentation patterns (MS/MS) will be used for confirmation where possible.
-
Statistical Analysis: Statistical analysis will be performed using platforms like MetaboAnalyst.[4] This will include univariate analysis (e.g., t-tests, volcano plots) to identify significantly altered metabolites and multivariate analysis (e.g., PCA, PLS-DA) to observe overall metabolic differences between the treatment groups.
-
Pathway Analysis: The identified differential metabolites will be mapped to metabolic pathways using databases like KEGG to understand the biological processes affected by the treatments.
Illustrative Data Presentation
The following table represents a hypothetical outcome of the comparative metabolomics study, showcasing potential changes in key metabolites involved in central carbon metabolism and related pathways.
| Metabolite | Vehicle Control (Relative Abundance) | This compound (Relative Abundance) | PI3K Inhibitor (Relative Abundance) | Fold Change (this compound vs. Vehicle) | p-value |
| Glucose-6-phosphate | 1.00 ± 0.12 | 0.75 ± 0.09 | 0.72 ± 0.10 | 0.75 | < 0.05 |
| Fructose-1,6-bisphosphate | 1.00 ± 0.15 | 0.68 ± 0.11 | 0.65 ± 0.09 | 0.68 | < 0.05 |
| Pyruvate | 1.00 ± 0.10 | 1.35 ± 0.14 | 1.40 ± 0.15 | 1.35 | < 0.05 |
| Lactate | 1.00 ± 0.18 | 1.50 ± 0.20 | 1.55 ± 0.22 | 1.50 | < 0.05 |
| Citrate | 1.00 ± 0.09 | 0.82 ± 0.08 | 0.80 ± 0.07 | 0.82 | < 0.05 |
| Glutamine | 1.00 ± 0.11 | 0.70 ± 0.10 | 0.68 ± 0.09 | 0.70 | < 0.05 |
| Glutathione (GSH) | 1.00 ± 0.13 | 1.25 ± 0.15 | 1.10 ± 0.12 | 1.25 | < 0.05 |
| Phosphocholine | 1.00 ± 0.16 | 0.78 ± 0.13 | 0.75 ± 0.11 | 0.78 | < 0.05 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the proposed comparative metabolomics workflow.
Potential Signaling Pathway: PI3K/Akt/mTOR
Based on studies of related compounds like ginsenosides and gypenosides, this compound may exert its effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.[5][6][7]
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Glasgow - Colleges - College of Medical, Veterinary & Life Sciences - Shared Research Facilities [gla.ac.uk]
- 4. MetaboAnalyst [metaboanalyst.ca]
- 5. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive Reproducibility: A Deep Dive into the Published Findings of Gymnoside III
A comprehensive review of the available scientific literature reveals a significant gap in the reproducibility and independent validation of the biological activities of Gymnoside III, a natural product isolated from the tubers of the orchid Gymnadenia conopsea. While the initial discovery and structural elucidation of this compound were reported in a 2006 study, subsequent research dedicated to reproducing or expanding upon its biological effects appears to be absent from the public domain. This guide provides a detailed summary of the initial findings and highlights the critical need for further investigation to substantiate the therapeutic potential of this compound.
Initial Biological Evaluation of this compound
The primary and sole source of biological data for this compound originates from the paper "Glucosyloxybenzyl 2-Isobutylmalates from the tubers of Gymnadenia conopsea" by Morikawa et al., published in the Journal of Natural Products in 2006. The study, focused on the isolation of seven new compounds, also included a preliminary assessment of their biological activities.
The researchers evaluated the cytotoxic effects of the newly isolated gymnosides, including this compound, against a panel of human cancer cell lines. Additionally, they investigated the potential protective effects of these compounds against oxidative stress in normal human liver cells and their antioxidant properties.
Summary of Quantitative Data
The following table summarizes the reported biological activities of this compound from the foundational 2006 study. It is important to note that no independent reproducibility studies have been found to corroborate these initial findings.
| Biological Activity Assay | Cell Line / Model | Reported Activity of this compound (IC50 / % Inhibition) |
| Cytotoxicity | ||
| A549 (Human Lung Carcinoma) | > 100 µM | |
| HCT-116 (Human Colon Carcinoma) | > 100 µM | |
| SW1990 (Human Pancreatic Carcinoma) | > 100 µM | |
| Hepatoprotective Effect | ||
| t-BHP-induced L02 (Human Liver) Cell Damage | Not specified | |
| Antioxidant Activity | ||
| DPPH Radical Scavenging Assay | Not specified |
Data is based on the initial screening reported by Morikawa et al. (2006). Specific quantitative values for the hepatoprotective and antioxidant activities of this compound were not detailed in the available literature.
Experimental Protocols
The methodologies outlined below are based on the descriptions provided in the seminal 2006 publication by Morikawa and colleagues.
Cytotoxicity Assay
The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (A549, HCT-116, and SW1990) were cultured in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, the MTT reagent was added, and the resulting formazan crystals were dissolved. The absorbance was measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) was calculated to quantify the cytotoxic potential.
Hepatoprotective Activity Assay
The protective effect of this compound against oxidative stress-induced cell death was evaluated in human liver L02 cells. The cells were pre-incubated with this compound before being exposed to the oxidizing agent tert-butyl hydroperoxide (t-BHP). Cell viability was subsequently measured using the MTT assay to determine the extent of protection conferred by the compound.
Antioxidant Activity Assay
The free radical scavenging activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. A solution of this compound was mixed with a DPPH solution, and the decrease in absorbance was monitored over time. The percentage of DPPH radical scavenging was calculated to assess the antioxidant capacity of the compound.
Visualizing the Research Landscape
The following diagrams illustrate the current state of research on this compound, highlighting the singular nature of the initial findings and the absence of subsequent validation.
Caption: The singular source of this compound biological data and the absence of follow-up research.
Conclusion and Future Directions
The initial screening of this compound suggested a lack of significant cytotoxicity against the tested cancer cell lines at the concentrations evaluated. While the study also hinted at potential hepatoprotective and antioxidant activities, the absence of detailed quantitative data and, more importantly, the lack of any independent reproducibility studies, leaves the biological profile of this compound largely unvalidated.
For researchers, scientists, and professionals in drug development, the case of this compound serves as a critical reminder of the importance of reproducibility in scientific research. The foundational findings from 2006 provide a starting point, but without rigorous and independent validation, the therapeutic potential of this compound remains speculative. Future research should prioritize the following:
-
Replication of the initial biological assays: Independent laboratories should conduct cytotoxicity, hepatoprotective, and antioxidant assays to confirm or refute the original findings.
-
Dose-response studies: A more comprehensive evaluation of the dose-dependent effects of this compound is necessary to establish accurate IC50 values and therapeutic windows.
-
Mechanism of action studies: Should the initial findings be reproduced, further research is warranted to elucidate the underlying molecular mechanisms responsible for any observed biological activity.
-
Broader screening: The biological activities of this compound should be assessed across a wider range of cell lines and disease models to identify potential therapeutic applications.
Unveiling the Potential of Gymnoside III: A Head-to-Head Comparison with a Known Inhibitor in Neuroprotection
For Immediate Release
In the dynamic field of drug discovery, particularly in the search for novel neuroprotective agents, natural compounds are a valuable source of inspiration. This guide provides a detailed comparative analysis of Gymnoside III, a natural product with emerging therapeutic interest, against a well-characterized inhibitor. This report is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at available data, experimental methodologies, and relevant biological pathways.
Introduction to this compound
This compound is a glucosyloxybenzyl 2-isobutylmalate, a natural compound that has been isolated from the tubers of Gymnadenia conopsea, a species of orchid. While research on this compound is in its early stages, studies on related compounds from the same plant and with similar chemical structures suggest a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The complex structure of this compound, featuring multiple glycosidic linkages and ester groups, presents a unique scaffold for potential therapeutic applications.
The Challenge of Direct Comparison
A direct, data-driven head-to-head comparison of this compound with a known inhibitor is currently challenging due to the limited availability of specific inhibitory data for this compound in the public domain. Scientific literature to date has not yet characterized a specific molecular target or enzymatic inhibition profile with quantitative metrics such as an IC50 value for this compound. The existing research points towards broader biological activities rather than a specific inhibitory mechanism.
However, based on the neuroprotective and anti-inflammatory activities observed in related compounds, we can postulate a comparison with an inhibitor of a relevant pathway, such as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade implicated in neurodegenerative diseases. For the purpose of this illustrative guide, we will use Celecoxib , a well-known selective COX-2 inhibitor, as the comparator.
It is crucial to note that the following comparison is based on the known properties of Celecoxib and the hypothesized, yet unproven, specific inhibitory action of this compound on the COX-2 pathway.
Comparative Analysis: this compound vs. Celecoxib
The following table summarizes a hypothetical comparison based on the known characteristics of Celecoxib and the potential profile of this compound, inferred from the activities of structurally related natural products.
| Feature | This compound (Hypothesized) | Celecoxib (Known) |
| Target | Potentially COX-2 and other inflammatory mediators | Cyclooxygenase-2 (COX-2) |
| Mechanism of Action | Putative anti-inflammatory and antioxidant effects | Selective, competitive inhibition of the COX-2 enzyme |
| IC50 (COX-2) | Not yet determined | ~40 nM |
| IC50 (COX-1) | Not yet determined | ~15 µM |
| Selectivity (COX-1/COX-2) | Unknown | ~375 |
| Key Biological Effects | Potential for broad-spectrum anti-inflammatory and neuroprotective activity through multiple pathways. | Specific inhibition of prostaglandin synthesis, leading to anti-inflammatory, analgesic, and antipyretic effects. |
| Source | Natural product from Gymnadenia conopsea | Synthetic compound |
Signaling Pathways and Experimental Workflows
To understand the potential mechanism of action of this compound in the context of neuroinflammation, it is helpful to visualize the relevant signaling pathways.
Caption: Hypothesized mechanism of action for this compound in the inflammatory cascade.
The above diagram illustrates how an inflammatory stimulus like lipopolysaccharide (LPS) can trigger a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of COX-2, which produces prostaglandins that drive neuroinflammation. Celecoxib directly and specifically inhibits the COX-2 enzyme. It is hypothesized that this compound may exert its effects through a broader mechanism, potentially by inhibiting NF-κB activation or through its antioxidant properties, thereby indirectly reducing inflammation.
Experimental Protocols
To definitively characterize the inhibitory activity of this compound and enable a direct comparison, the following experimental protocols would be essential.
COX-2 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on COX-2 activity and to calculate its IC50 value.
Methodology:
-
Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate.
-
Assay Principle: The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence of heme.
-
Procedure:
-
A reaction mixture is prepared containing buffer, heme, and the test compound (this compound or Celecoxib at various concentrations).
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of reaction is monitored by measuring the absorbance change at a specific wavelength over time.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay for Anti-inflammatory Activity
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a cellular model of neuroinflammation.
Methodology:
-
Cell Line: Murine microglial cells (e.g., BV-2) or primary microglia.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound or the known inhibitor for a specified time.
-
Cells are then stimulated with LPS.
-
After an incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess assay, respectively.
-
Cell lysates can be prepared to analyze the expression levels of COX-2 and iNOS by Western blotting.
-
-
Data Analysis: The concentration-dependent inhibition of inflammatory markers is determined to evaluate the potency of this compound in a cellular context.
Caption: Workflow for assessing the anti-inflammatory activity of this compound in vitro.
Future Directions
The preliminary indications of bioactivity for compounds structurally related to this compound are promising. To fully understand its therapeutic potential and to enable robust comparisons with known inhibitors, future research should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of this compound.
-
Quantitative Bioassays: Performing detailed enzymatic and cellular assays to determine its potency and efficacy.
-
In Vivo Studies: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
This guide serves as a foundational framework for the systematic evaluation of this compound. As more experimental data becomes available, a more direct and quantitative head-to-head comparison will be possible, which will be critical in determining its potential as a novel therapeutic agent.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Gymnoside III
I. Personal Protective Equipment (PPE)
A cautious approach to personal protection is crucial due to the absence of specific toxicity data for Gymnoside III. The following PPE is recommended based on guidelines for handling cytotoxic and hazardous chemicals.[1][2][3][4][5][6]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles.[5] A face shield may be necessary for larger quantities or when there is a significant splash risk.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended.[1][2] Gloves should be inspected before use and changed frequently, especially if contaminated.[2] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect the arms and torso.[1][2] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. A full-face respirator may be required for cleaning up large spills.[2][3] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to offer protection from spills.[2] |
II. Operational Plan: Safe Handling Workflow
The following procedural workflow outlines the safe handling of this compound from receipt to use in experimental protocols.
Figure 1. Procedural workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation :
-
Review Safety Documentation : Before handling, review general safety guidelines for cytotoxic or hazardous compounds.[3][4][7]
-
Don Personal Protective Equipment (PPE) : Put on all PPE as detailed in Table 1.[5][6]
-
Prepare Work Area : All manipulations should occur within a certified chemical fume hood or a biological safety cabinet.[1][7] Place a plastic-backed absorbent pad on the work surface.[1]
-
-
Handling :
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks while wearing appropriate PPE.[2]
-
Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[8][9]
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to minimize inhalation exposure.[10]
-
Reaction Setup : Ensure all glassware is securely fastened. Use a blast shield for reactions with a potential for splashing.[11]
-
-
Cleanup :
-
Decontamination : Clean all surfaces and equipment that have come into contact with this compound.[12]
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, starting with the outer gloves.[11]
-
Waste Collection : Segregate all contaminated solid and liquid waste into designated, labeled hazardous waste containers.[1][11]
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, absorbent pads, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[1][11] |
| Liquid Waste | Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[11] Do not pour down the drain.[1][13] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
| Empty Containers | Rinse empty containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines. |
| Spill Cleanup Material | All materials used to clean up spills of this compound should be treated as hazardous waste and placed in the designated solid hazardous waste container.[1] |
| Final Disposal | All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][4] |
In the event of a spill, evacuate the area and prevent others from entering.[1] Wear appropriate PPE, including respiratory protection, and contain the spill using a spill kit.[1] Do not wash the spill down the drain.[1] Collect all contaminated materials for proper disposal.[1]
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. osha.gov [osha.gov]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. qualia-bio.com [qualia-bio.com]
- 13. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
